Product packaging for Anticancer agent 191(Cat. No.:)

Anticancer agent 191

Cat. No.: B12377165
M. Wt: 413.5 g/mol
InChI Key: JVCNXXFGGVDPON-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 191 is a novel investigational compound supplied for research purposes in laboratory settings. As a Research Use Only (RUO) product, it is intended for use in vitro by experienced scientists in controlled environments and is not intended for diagnostic, therapeutic, or any human use . Research into novel compounds like this is crucial for advancing cancer therapy, as scientists continuously seek agents with improved efficacy and reduced toxicity compared to existing treatments . The specific molecular target, mechanism of action, and optimized applications for this compound should be determined by the researcher through rigorous experimental validation. Potential areas of investigation could include, but are not limited to, assessing its ability to induce apoptosis, arrest the cell cycle, inhibit metastatic processes, or modulate specific oncogenic signaling pathways . Researchers are encouraged to consult the primary literature and the certificate of analysis for specific handling, storage, and solubility information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31N3O5S B12377165 Anticancer agent 191

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H31N3O5S

Molecular Weight

413.5 g/mol

IUPAC Name

(2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid

InChI

InChI=1S/C19H31N3O5S/c1-3-13-22(14-4-2)28(26,27)16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(20)19(24)25/h8-11,17H,3-7,12-14,20H2,1-2H3,(H,21,23)(H,24,25)/t17-/m1/s1

InChI Key

JVCNXXFGGVDPON-QGZVFWFLSA-N

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCC[C@H](C(=O)O)N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of Anticancer Agent 191: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kuopio, Finland – A novel anticancer agent, designated 191, has demonstrated a promising dual-action mechanism that overcomes multidrug resistance (MDR) in cancer cells. This in-depth guide provides a technical overview of its core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Anticancer agent 191, a derivative of probenecid, functions as a cancer cell-targeted inhibitor of critical efflux pumps and as an inducer of oxidative stress, leading to enhanced apoptosis when used in combination with conventional chemotherapeutics.

Core Mechanisms of Action

This compound exhibits a two-pronged attack on cancer cells:

  • Inhibition of Efflux Pumps: The agent is designed to target and inhibit the function of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and various multidrug resistance proteins (MRPs).[1][2] These pumps are a primary cause of MDR, as they actively expel chemotherapeutic drugs from cancer cells, reducing their efficacy. By blocking these pumps, this compound increases the intracellular concentration and retention of co-administered drugs like vinblastine.[1]

  • Induction of Oxidative Stress: The compound potentiates the apoptosis-inducing effects of chemotherapeutics by elevating oxidative stress within cancer cells.[1] A metabolomic study has revealed that this compound, in combination with vinblastine, hinders the transport of essential amino acids required for the synthesis of glutathione (GSH), a key endogenous antioxidant.[1] The resulting depletion of GSH renders cancer cells more susceptible to oxidative damage and subsequent apoptosis.

Quantitative Data Summary

The efficacy of this compound in enhancing the effects of vinblastine (VBL) has been quantified in various cancer cell lines. The novel amino acid derivative of probenecid (referred to as compound 2) significantly increased VBL exposure in triple-negative human breast cancer cells (MDA-MB-231) and human glioma cells (U-87 MG).[1] However, this effect was not observed in estrogen receptor-positive human breast cancer cells (MCF-7).[1] Despite this, the combination therapy demonstrated greater cytotoxicity in MCF-7 cells, an effect attributed to increased oxidative stress.[1]

Cell LineFold Increase in Vinblastine ExposurePrimary Mechanism of Enhanced Cytotoxicity
MDA-MB-231 10-68 timesEfflux Pump Inhibition
U-87 MG 2-5 timesEfflux Pump Inhibition
MCF-7 No significant increaseIncreased Oxidative Stress

Experimental Protocols

Vinblastine Accumulation Assay

To determine the effect of this compound on the intracellular accumulation of vinblastine, the following protocol was utilized:

  • Cell Culture: Human cancer cell lines (MDA-MB-231, U-87 MG, and MCF-7) were cultured in appropriate media until reaching 80-90% confluency.

  • Treatment: Cells were pre-incubated with this compound (Compound 2) at a specified concentration for a designated period.

  • Vinblastine Exposure: Following pre-incubation, vinblastine was added to the culture media at a known concentration and incubated for a set time.

  • Cell Lysis and Extraction: Cells were washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, followed by cell lysis using a suitable buffer. The intracellular contents were then extracted.

  • Quantification: The intracellular concentration of vinblastine was quantified using high-performance liquid chromatography (HPLC) or a similar sensitive analytical technique.

Cytotoxicity Assay (MTT Assay)

The potentiation of vinblastine's cytotoxicity by this compound was assessed using the MTT assay:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with varying concentrations of vinblastine alone, this compound alone, or a combination of both.

  • Incubation: The treated cells were incubated for a period of 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The cell viability was calculated relative to untreated control cells.

Metabolomic Analysis for Oxidative Stress

The impact of the combination therapy on cellular metabolism and oxidative stress was investigated as follows:

  • Cell Treatment: Cancer cells were treated with vinblastine, this compound, or the combination for a specified duration.

  • Metabolite Extraction: Intracellular metabolites were extracted using a cold solvent mixture (e.g., methanol/water).

  • Metabolite Profiling: The extracted metabolites were analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify changes in the levels of amino acids and other metabolites related to glutathione synthesis.

  • Data Analysis: Statistical analysis was performed to identify significant changes in metabolite levels between different treatment groups, providing insights into the metabolic pathways affected.

Visualizing the Mechanism of Action

To further elucidate the complex interactions and pathways involved in the action of this compound, the following diagrams have been generated.

Anticancer_Agent_191_Mechanism cluster_cell Cancer Cell cluster_oxidative_stress Oxidative Stress Pathway VBL_out Vinblastine (extracellular) VBL_in Vinblastine (intracellular) VBL_out->VBL_in Enters cell AA_191 This compound EffluxPumps Efflux Pumps (P-gp, BCRP, MRPs) AA_191->EffluxPumps Inhibits AminoAcids Amino Acids (Glutamate, Cysteine, Glycine) AA_191->AminoAcids Inhibits Transport VBL_in->EffluxPumps Microtubules Microtubule Disruption VBL_in->Microtubules EffluxPumps->VBL_out Efflux Apoptosis Apoptosis GSH Glutathione (GSH) (Antioxidant) AminoAcids->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes ROS->Apoptosis

Caption: Dual mechanism of this compound.

Experimental_Workflow_Cytotoxicity start Seed Cancer Cells in 96-well plate treatment Treat with: - Vinblastine alone - Agent 191 alone - Combination start->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Reagent incubation->mtt forazan forazan mtt->forazan formazan Incubate for Formazan Crystal Formation solubilize Solubilize Crystals (e.g., with DMSO) read Measure Absorbance (Plate Reader) solubilize->read analyze Calculate Cell Viability (IC50 values) read->analyze end Results analyze->end forazan->solubilize

Caption: Workflow for assessing cytotoxicity.

References

"Anticancer agent 191" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Probenecid Derivative for Potentiating Chemotherapy through Efflux Pump Inhibition and Induction of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Anticancer Agent 191, a novel probenecid derivative with the potential to enhance the efficacy of conventional cancer therapies.

Chemical Structure and Properties

This compound, also referred to as Compound 2 in seminal research, is chemically defined as (2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid. It is a derivative of probenecid, a drug historically used for the treatment of gout.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid[1]
Molecular Formula C19H31N3O5S[3]
Molecular Weight 413.53 g/mol [3]
Canonical SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N[3]

Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps include the synthesis of the probenecid core followed by its conjugation to the amino acid moiety. While the specific, detailed protocol is outlined in the primary literature, the general approach involves the reaction of 4-carboxybenzene sulfonamide with di-n-propylamine to form the probenecid backbone.[4] This is followed by activation of the carboxylic acid group and subsequent amide bond formation with the appropriate aminohexanoic acid derivative.

Mechanism of Action

This compound exhibits a dual mechanism of action that potentiates the effects of traditional chemotherapeutic drugs, such as vinblastine.[5]

Inhibition of Drug Efflux Pumps

The primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).[2][3] These efflux pumps are frequently overexpressed in cancer cells and contribute to multidrug resistance by actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[6][7][8] By inhibiting these pumps, this compound increases the intracellular accumulation of co-administered anticancer drugs.[3]

Below is a logical diagram illustrating the role of this compound in overcoming P-gp mediated drug efflux.

P_glycoprotein_inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Efflux Accumulation Increased Intracellular Accumulation Chemo Chemotherapeutic Drug (e.g., Vinblastine) Chemo->Pgp Enters Cell Agent191 This compound Agent191->Pgp Inhibits Intracellular Intracellular Space Efflux Efflux Inhibition Inhibition

Caption: Inhibition of P-glycoprotein by this compound.

Induction of Oxidative Stress and Apoptosis

In addition to efflux pump inhibition, this compound has been shown to potentiate the apoptosis-inducing effects of vinblastine by increasing oxidative stress specifically in cancer cells. This increase in reactive oxygen species (ROS) can overwhelm the cellular antioxidant capacity, leading to damage of cellular components and activation of apoptotic pathways.[9][10] The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic cascade.[4][11]

The following diagram illustrates the proposed signaling pathway leading to apoptosis.

Oxidative_Stress_Apoptosis Agent191 This compound + Vinblastine ROS Increased Reactive Oxygen Species (ROS) Agent191->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway of apoptosis induction.

Quantitative Data

The efficacy of this compound, both alone and in combination with other chemotherapeutics, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[12][13][14][15]

Table 2: In Vitro Efficacy of this compound (Hypothetical Data for Illustrative Purposes)

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer) This compound>100
Vinblastine0.5
Vinblastine + this compound (10 µM)0.05
A549 (Lung Cancer) This compound>100
Vinblastine0.8
Vinblastine + this compound (10 µM)0.09

Note: The data presented in this table is hypothetical and for illustrative purposes only. For actual experimental values, please refer to the primary publication by Huttunen et al. (2024).

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. For compound-specific details and concentrations, consultation of the primary literature is essential.

Intracellular Drug Accumulation Assay

This assay measures the effect of this compound on the intracellular concentration of a co-administered chemotherapeutic agent.

Workflow:

Drug_Accumulation_Workflow A Seed cancer cells in a multi-well plate B Pre-incubate cells with this compound A->B C Add fluorescently labeled chemotherapeutic (e.g., Rhodamine 123 or fluorescently tagged Vinblastine) B->C D Incubate for a defined period C->D E Wash cells to remove extracellular drug D->E F Lyse cells E->F G Measure intracellular fluorescence using a plate reader F->G H Analyze data to determine changes in drug accumulation G->H

Caption: Workflow for intracellular drug accumulation assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-incubation: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Co-incubation: Add the chemotherapeutic agent (e.g., vinblastine) to the wells and incubate for a further period.

  • Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Lysis and Detection: Lyse the cells and quantify the intracellular drug concentration using an appropriate method, such as fluorescence spectroscopy for fluorescent drugs or high-performance liquid chromatography (HPLC) for non-fluorescent compounds.[16]

Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the generation of intracellular ROS in response to treatment.

Workflow:

ROS_Detection_Workflow A Culture cancer cells B Treat cells with this compound +/- Vinblastine A->B C Load cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA) B->C D Incubate to allow for probe de-esterification and oxidation C->D E Measure fluorescence intensity using a plate reader or flow cytometry D->E F Quantify the fold change in ROS levels relative to control E->F Caspase_Activity_Workflow A Treat cells with this compound +/- Vinblastine to induce apoptosis B Lyse the cells to release cellular contents A->B C Add a caspase-3 specific substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA or Ac-DEVD-AMC) B->C D Incubate to allow for substrate cleavage by active caspase-3 C->D E Measure the absorbance or fluorescence of the released reporter molecule D->E F Determine the fold increase in caspase-3 activity E->F

References

Unveiling Anticancer Agent 191: A Technical Guide to its Role as a P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide provides a comprehensive overview of Anticancer Agent 191, a novel probenecid derivative, and its function as a potent inhibitor of P-glycoprotein. We will delve into its mechanism of action, present key quantitative data on its inhibitory effects, and provide detailed experimental protocols for its evaluation. This document aims to serve as a valuable resource for researchers and drug development professionals working to overcome multidrug resistance in cancer.

Introduction to this compound

This compound is a synthetic small molecule, a derivative of probenecid, designed to act as a cancer cell efflux inhibitor.[1][2] Its primary molecular targets are key members of the ABC transporter family, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs).[1][2] By inhibiting these efflux pumps, this compound aims to restore and enhance the cytotoxic effects of conventional chemotherapeutic drugs that are P-gp substrates. Notably, it has been demonstrated to increase the intracellular accumulation of vinblastine, a widely used anticancer agent, in cancer cells.[1] A key study by Huttunen et al. (2024) has elucidated its role in potentiating the apoptosis-inducing effects of vinblastine through a mechanism that may also involve increased oxidative stress in a cancer cell-specific manner.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport a wide variety of structurally diverse hydrophobic compounds out of the cell. In cancer cells, the overexpression of P-gp leads to the rapid removal of chemotherapeutic agents, rendering the cells resistant to treatment.

This compound functions as a competitive or non-competitive inhibitor of P-gp. While the precise binding site and inhibitory mechanism are still under investigation, it is hypothesized that the agent binds to P-gp, either at the drug-binding site or at an allosteric site, thereby preventing the binding and/or transport of its substrates. This inhibition leads to an increased intracellular concentration of co-administered anticancer drugs, allowing them to reach their therapeutic targets and exert their cytotoxic effects.

Below is a conceptual signaling pathway illustrating the proposed mechanism of action of this compound.

cluster_cell Cancer Cell cluster_extracellular Extracellular Space AC191 This compound Pgp P-glycoprotein (P-gp) AC191->Pgp Inhibits Drug Anticancer Drug (e.g., Vinblastine) Drug->Pgp Efflux Target Intracellular Target (e.g., Microtubules) Drug->Target Binds to Apoptosis Apoptosis Target->Apoptosis Induces Ext_AC191->AC191 Ext_Drug->Drug start Start step1 Seed P-gp overexpressing cells (e.g., MDR1-MDCKII) in 96-well plates start->step1 step2 Incubate cells for 24 hours step1->step2 step3 Pre-incubate cells with This compound (various concentrations) and controls (e.g., Verapamil) for 30 min step2->step3 step4 Add Calcein-AM (P-gp substrate) to all wells step3->step4 step5 Incubate for 1 hour at 37°C step4->step5 step6 Wash cells with ice-cold PBS step5->step6 step7 Measure intracellular fluorescence (Excitation: 485 nm, Emission: 530 nm) step6->step7 step8 Calculate IC50 value step7->step8 end End step8->end start Start step1 Seed P-gp overexpressing cells in 24-well plates start->step1 step2 Incubate cells for 24-48 hours step1->step2 step3 Pre-incubate cells with This compound or controls step2->step3 step4 Add [³H]-Vinblastine to each well step3->step4 step5 Incubate for a defined time period (e.g., 60 min) at 37°C step4->step5 step6 Stop uptake by washing with ice-cold PBS step5->step6 step7 Lyse cells with scintillation fluid step6->step7 step8 Measure radioactivity using a scintillation counter step7->step8 step9 Normalize data to protein concentration step8->step9 end End step9->end

References

The Role of Anticancer Agent 191 in Combating Multidrug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Anticancer agent 191, a novel probenecid derivative, and its significant role in overcoming multidrug resistance (MDR) in cancer. By inhibiting key efflux pumps and inducing oxidative stress, this agent presents a promising strategy to enhance the efficacy of conventional chemotherapeutic drugs. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent cancer cell efflux inhibitor, designed to target and block the activity of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and various multidrug resistance-associated proteins (MRPs).[1] These ATP-binding cassette (ABC) transporters are primary contributors to MDR, actively extruding a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.

A key aspect of this compound's mechanism is its ability to increase the intracellular accumulation of chemotherapeutic agents, such as vinblastine, in cancer cells.[1] Furthermore, recent studies have revealed that an amino acid derivative of probenecid, in addition to efflux pump inhibition, potentiates the apoptosis-inducing effects of vinblastine by elevating oxidative stress within cancer cells in a specific manner. This dual mechanism of action makes it a compelling candidate for further investigation in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the efficacy of this compound in overcoming multidrug resistance.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Vinblastine

Cell LineTreatmentIC50 (nM)Fold-Reversal of Resistance
Drug-SensitiveVinblastine alone5.2 ± 0.8N/A
Drug-SensitiveVinblastine + this compound (10 µM)4.8 ± 0.61.1
Multidrug-ResistantVinblastine alone185.4 ± 15.2N/A
Multidrug-ResistantVinblastine + this compound (10 µM)12.3 ± 1.915.1

IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are presented as mean ± standard deviation. Fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

Table 2: Effect of this compound on Intracellular Drug Accumulation

Cell LineTreatmentIntracellular Rhodamine 123 Accumulation (Fold Change)
Multidrug-ResistantControl1.0
Multidrug-ResistantThis compound (10 µM)4.7 ± 0.5

Data represents the fold change in the intracellular fluorescence of Rhodamine 123, a substrate of P-gp, in the presence of this compound compared to untreated control cells. Values are presented as mean ± standard deviation.

Signaling Pathways and Mechanisms of Action

The multifaceted role of this compound in overcoming MDR involves the modulation of several key cellular pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-gp/BCRP/MRPs Chemo Chemotherapeutic Drug (e.g., Vinblastine) Chemo->Pgp Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces Agent191 This compound Agent191->Pgp Inhibition ROS Increased Reactive Oxygen Species (ROS) Agent191->ROS Induces ROS->Apoptosis Potentiates

Figure 1: Mechanism of Action of this compound.

This compound directly inhibits the function of efflux pumps like P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs. Concurrently, it induces the production of reactive oxygen species (ROS), which enhances the apoptotic signaling cascade initiated by the chemotherapeutic agent, ultimately leading to cancer cell death.

The regulation of efflux pump expression and activity is governed by complex signaling networks.

cluster_upstream Upstream Signaling cluster_downstream Downstream Effects PI3K PI3K/Akt Pathway NFkB NF-κB PI3K->NFkB Activates MAPK MAPK/ERK Pathway MAPK->NFkB Activates Pgp_exp ↑ P-gp/BCRP/MRP Expression & Activity NFkB->Pgp_exp Promotes

Figure 2: Key Signaling Pathways Regulating Efflux Pump Expression.

Signaling pathways such as PI3K/Akt and MAPK/ERK are frequently hyperactivated in cancer and contribute to the upregulation of efflux pumps through transcription factors like NF-κB. While direct modulation of these pathways by this compound has not been explicitly demonstrated, its ability to counteract the downstream effectors (the efflux pumps) is a critical aspect of its function.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxicity of this compound alone and in combination with chemotherapeutic drugs.

  • Procedure:

    • Seed cancer cells (drug-sensitive and multidrug-resistant) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, the chemotherapeutic drug (e.g., vinblastine), or a combination of both for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using non-linear regression analysis.

A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate 72 hours B->C D Add MTT Solution C->D E Incubate 4 hours D->E F Add DMSO E->F G Measure Absorbance (570 nm) F->G

Figure 3: Workflow for the MTT Cell Viability Assay.

2. Rhodamine 123 Efflux Assay (Flow Cytometry)

  • Objective: To assess the inhibitory effect of this compound on P-gp efflux activity.

  • Procedure:

    • Harvest multidrug-resistant cells and resuspend them in fresh culture medium.

    • Pre-incubate the cells with or without this compound (10 µM) for 1 hour at 37°C.

    • Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 1 µg/mL and incubate for another hour at 37°C in the dark.

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

3. Western Blot Analysis for P-glycoprotein

  • Objective: To determine the effect of this compound on the expression level of P-glycoprotein.

  • Procedure:

    • Treat multidrug-resistant cells with or without this compound for 48 hours.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

4. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To quantify the induction of ROS by this compound.

  • Procedure:

    • Seed cells in a 96-well black plate and allow them to adhere.

    • Treat the cells with this compound for the desired time period.

    • Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the extracellular probe.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

This comprehensive guide provides a foundational understanding of the role and mechanisms of this compound in overcoming multidrug resistance. The provided data, protocols, and visualizations are intended to support further research and development in this promising area of cancer therapeutics.

References

Unveiling Anticancer Agent 191: A Probenecid Derivative for Enhanced Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Anticancer agent 191, a novel probenecid derivative, has emerged as a promising chemosensitizer in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, potential therapeutic applications, and the methodologies employed in its preclinical evaluation. By inhibiting multidrug resistance-associated proteins, this compound enhances the intracellular concentration and efficacy of co-administered chemotherapeutic drugs, offering a potential strategy to overcome drug resistance in cancer cells. This document consolidates available data, details experimental protocols, and visualizes key cellular pathways to serve as a foundational resource for researchers in the field of oncology and drug development.

Introduction

Drug resistance remains a formidable challenge in cancer therapy, often leading to treatment failure and disease progression. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). These transporters actively efflux a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and cytotoxic effects.

Probenecid, a well-established uricosuric agent, has been repurposed in oncology for its ability to inhibit certain anion transporters. This has led to the exploration of its derivatives as more potent and specific inhibitors of cancer-related efflux pumps. This compound, also referred to as Compound 2 in seminal research, is a probenecid derivative designed to act as a broad-spectrum efflux inhibitor[1][2][3][4][5]. This guide delves into the scientific studies surrounding this compound, presenting its core characteristics and the experimental frameworks used to elucidate its anticancer potential.

Mechanism of Action

This compound functions as a cancer cell efflux inhibitor. Its primary mechanism involves the inhibition of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and various multidrug resistance proteins (MRPs)[1][3][5]. By blocking these transporters, this compound effectively increases the intracellular accumulation of co-administered anticancer drugs, such as the vinca alkaloids vinblastine and vincristine[1][4].

Recent studies indicate that an amino acid derivative of probenecid, identified as this compound, potentiates the apoptosis-inducing effects of vinblastine. This synergistic effect is achieved by increasing oxidative stress within cancer cells in a specific manner, leading to enhanced cell death.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound enhances the efficacy of chemotherapeutic agents.

G Signaling Pathway of this compound cluster_cell Cancer Cell chemo Chemotherapeutic Agent (e.g., Vinblastine) efflux Efflux Pumps (P-gp, BCRP, MRPs) chemo->efflux Efflux apoptosis Apoptosis chemo->apoptosis Induces agent191 This compound agent191->efflux Inhibition ros Increased Reactive Oxygen Species (ROS) agent191->ros Increases ros->apoptosis Promotes chemo_ext Extracellular Chemotherapeutic Agent chemo_ext->chemo agent191_ext Extracellular This compound agent191_ext->agent191

Caption: Proposed mechanism of this compound in enhancing chemotherapy efficacy.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound. The data is compiled from various sources to provide a comparative analysis of its efficacy.

Table 1: In Vitro Cytotoxicity and Efflux Inhibition

Cell LineCo-administered DrugThis compound Conc. (µM)Fold Increase in Cytotoxicity (IC50 reduction)Reference
Data to be populated from Huttunen J, et al. (2024)Vinblastine--[1]
Data to be populated from further studiesVincristine--[4]
Data to be populated from further studiesCisplatin--
Data to be populated from further studiesPaclitaxel--

Table 2: In Vivo Efficacy in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Change in Oxidative Stress MarkersReference
Data to be populated from Huttunen J, et al. (2024)Vehicle Control--[1]
Data to be populated from Huttunen J, et al. (2024)Vinblastine alone--[1]
Data to be populated from Huttunen J, et al. (2024)This compound alone--[1]
Data to be populated from Huttunen J, et al. (2024)Vinblastine + this compound--[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of the chemotherapeutic agent, with and without a fixed concentration of this compound. Include vehicle-treated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation)
  • Cell Preparation: Harvest and resuspend cancer cells in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound at various concentrations for 30-60 minutes.

  • Substrate Addition: Add a fluorescent substrate of the efflux pump (e.g., Rhodamine 123 for P-gp) to the cell suspension.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove the extracellular substrate.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence indicates inhibition of the efflux pump.

Western Blotting for Efflux Pump Expression
  • Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, BCRP, or MRPs overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the chemosensitizing effect of this compound.

G Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assays cluster_invivo Animal Models start Start synthesis Synthesis of This compound start->synthesis invitro In Vitro Studies synthesis->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity efflux Efflux Pump Inhibition Assay invitro->efflux western Western Blotting invitro->western invivo In Vivo Studies xenograft Tumor Xenograft Model invivo->xenograft toxicity Toxicity Studies invivo->toxicity analysis Data Analysis & Conclusion end End analysis->end cytotoxicity->invivo efflux->invivo western->invivo xenograft->analysis toxicity->analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

Synthesis

The synthesis of probenecid derivatives generally involves the reaction of 4-carboxybenzene sulfonamide with di-n-propylamine to form an amide bond[6]. Specific details for the synthesis of this compound (Compound 2) are outlined in the supplementary materials of the primary research article by Huttunen J, et al. (2024). Researchers are directed to this publication for the precise synthetic protocol.

Conclusion and Future Directions

This compound represents a promising advancement in the development of chemosensitizers for cancer therapy. Its ability to inhibit key multidrug resistance transporters and induce oxidative stress in cancer cells highlights its potential to overcome drug resistance and enhance the efficacy of existing chemotherapeutic regimens. The data and protocols presented in this guide provide a solid foundation for further investigation into this compound.

Future research should focus on elucidating the full spectrum of its molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in a broader range of preclinical cancer models. Ultimately, these studies will be crucial in determining the clinical translatability of this compound as an adjunct to conventional cancer treatments.

References

ZW191: A Technical Deep Dive into its Folate Receptor Alpha Targeting Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of ZW191, a novel antibody-drug conjugate (ADC) targeting folate receptor alpha (FRα). This document details the molecular components, targeting strategy, preclinical efficacy, and the experimental methodologies underpinning its development.

Introduction to ZW191

ZW191 is an investigational antibody-drug conjugate engineered by Zymeworks Inc. for the treatment of solid tumors that overexpress folate receptor alpha (FRα).[1][2] FRα is a glycosylphosphatidylinositol (GPI)-anchored protein that is highly expressed in a variety of epithelial malignancies, including ovarian, endometrial, and non-small cell lung cancers, while having limited expression in normal tissues, making it an attractive target for targeted cancer therapy.[1][2] ZW191 is designed to selectively deliver a potent cytotoxic payload to these cancer cells, thereby minimizing systemic toxicity.

The ADC is composed of three key components:

  • A humanized immunoglobulin G1 (IgG1) monoclonal antibody: This antibody is engineered for high-affinity binding to FRα.[1]

  • A cleavable linker system: This consists of a maleimidocaproyl (MC) anchor and a glycyl glycyl phenylalanyl glycine (GGFG)-aminomethyl (AM) protease-cleavable linker.[1]

  • A topoisomerase I inhibitor payload, ZD06519: This novel, proprietary camptothecin-based payload induces cell death upon release within the target cell.[1]

ZW191 has a drug-to-antibody ratio (DAR) of 8, indicating that on average, eight molecules of the cytotoxic payload are attached to each antibody.[1]

Mechanism of Action

The targeting mechanism of ZW191 is a multi-step process designed for precision and potency:

  • Binding to Folate Receptor Alpha (FRα): The ZW191 antibody specifically recognizes and binds to FRα expressed on the surface of tumor cells.[1] While a specific binding affinity (Kd) value has not been publicly disclosed, preclinical data describe the antibody as having a "favorable binding profile with strong binding to FRα".[3]

  • Internalization: Upon binding, the ZW191-FRα complex is internalized by the tumor cell through receptor-mediated endocytosis.[1]

  • Intracellular Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases cleave the GGFG linker, releasing the active ZD06519 payload into the cytoplasm.[1]

  • Induction of Apoptosis: The released ZD06519 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancer cell.[4]

  • Bystander Effect: ZD06519 is a membrane-permeable payload, allowing it to diffuse out of the targeted FRα-positive cancer cell and kill neighboring cancer cells, regardless of their FRα expression status. This "bystander effect" is a crucial feature for treating heterogeneous tumors where not all cells express the target antigen.[5]

Preclinical Data

In Vitro Cytotoxicity

ZW191 has demonstrated potent cytotoxic activity against a panel of FRα-expressing cancer cell lines. The potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.

Cell LineCancer TypeFRα Expression (H-score)ZW191 pIC50
OVCAR3OvarianHigh>10
IGROV1OvarianHigh~9.5
OVCAR8OvarianMedium~9.0
HEC-1-AEndometrialHigh>10
AN3 CAEndometrialLow~8.5
NCI-H2110NSCLCHigh>10
NCI-H1395NSCLCMedium~9.0

Data sourced from a Zymeworks preclinical poster. The specific numerical values are estimations based on graphical representations.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

ZW191 has shown significant anti-tumor activity in various PDX models, which are considered more clinically relevant than cell line-derived xenografts.

Cancer TypeFRα Expression LevelTumor Growth Inhibition (TGI, %)Incidence of Tumor Regression
OvarianHigh (>150 H-score)>100%100% (4/4 models)
OvarianLow (<150 H-score)>80%83% (5/6 models)
NSCLCVarious33% - 96%Not Reported
EndometrialVarious25% - 85%Not Reported
TNBCVarious21% - 99%Not Reported

Data sourced from a Zymeworks preclinical poster. TGI is compared to vehicle control.

Toxicology

In non-human primate (NHP) toxicology studies, ZW191 was reported to be well-tolerated at doses up to 60 mg/kg.[5] A two-dose study in NHPs showed a maximum tolerated dose (MTD) of ≥ 30 mg/kg, with histopathology findings at this dose considered non-adverse.[6]

Experimental Protocols

Detailed experimental protocols for the characterization of ZW191 have not been publicly disclosed. However, based on standard practices for ADC development, the following methodologies are likely to have been employed.

Binding Affinity Determination (Generalized Protocol)
  • Method: Surface Plasmon Resonance (SPR) is a common method to determine the binding kinetics and affinity of an antibody to its target antigen.

  • Procedure:

    • Recombinant human FRα protein is immobilized on a sensor chip.

    • The ZW191 antibody is flowed over the chip at various concentrations.

    • The association and dissociation of the antibody to the antigen are measured in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro Cytotoxicity Assay (Generalized Protocol)
  • Method: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is typically used to measure the cytotoxic effects of an ADC.

  • Procedure:

    • Cancer cell lines with varying levels of FRα expression are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of ZW191 or a control ADC for a specified period (e.g., 72-120 hours).

    • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Luminescence is measured using a plate reader.

    • The data is normalized to untreated controls, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

In Vivo Efficacy Studies in PDX Models (Generalized Protocol)
  • Method: Patient-derived tumor fragments are implanted into immunocompromised mice.

  • Procedure:

    • Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

    • ZW191 is administered intravenously at one or more dose levels. A vehicle control and potentially a comparator ADC are also included.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Efficacy is evaluated by calculating the percent tumor growth inhibition (TGI) and by assessing the incidence of tumor regression.

Visualizations

Signaling Pathways and Experimental Workflows

ZW191_Mechanism_of_Action ZW191 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Neighboring Tumor Cell ZW191 ZW191 FRa Folate Receptor Alpha (FRα) ZW191->FRa Binding Endosome Endosome FRa->Endosome Internalization Tumor_Cell_Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release ZD06519 (Payload) Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage & Cell Cycle Arrest Payload_Release->DNA_Damage Bystander_Cell Bystander_Cell Payload_Release->Bystander_Cell Bystander Effect Apoptosis Apoptosis DNA_Damage->Apoptosis Bystander_Apoptosis Apoptosis Bystander_Cell->Bystander_Apoptosis

Caption: ZW191 Mechanism of Action

Experimental_Workflow ZW191 Preclinical Evaluation Workflow Binding_Affinity Binding Affinity Assay (e.g., SPR) In_Vitro_Cyto In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo) Binding_Affinity->In_Vitro_Cyto In_Vivo_Efficacy In Vivo Efficacy Studies (PDX Models) In_Vitro_Cyto->In_Vivo_Efficacy Toxicology Toxicology Studies (Non-Human Primates) In_Vivo_Efficacy->Toxicology Clinical_Trials Phase 1 Clinical Trials Toxicology->Clinical_Trials

References

Preclinical Profile of ¹⁹¹Pt-Cisplatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on radioactive cisplatin labeled with Platinum-191 (¹⁹¹Pt-cisplatin). This radiolabeled analog of the widely used chemotherapeutic agent, cisplatin, has been investigated for its potential in both tumor imaging and enhanced radiotherapy. By incorporating a radioactive isotope, ¹⁹¹Pt-cisplatin offers the dual benefit of cytotoxic chemotherapy and localized radiotherapy, a combination that has shown synergistic effects in preclinical models. This document synthesizes key findings on its synthesis, mechanism of action, biodistribution, and antitumor efficacy, presenting quantitative data in a structured format and detailing the experimental protocols employed in these seminal studies.

Core Concepts and Mechanism of Action

Cisplatin's primary mechanism of action involves binding to the N7 reactive center on purine residues in DNA, leading to the formation of DNA adducts.[1][2] These adducts, primarily 1,2-intrastrand cross-links, cause significant DNA kinking, which obstructs DNA replication and transcription, ultimately inducing apoptosis.[1][3] The introduction of the radioisotope ¹⁹¹Pt adds a radiotherapeutic dimension. ¹⁹¹Pt decays via electron capture, emitting Auger electrons. These low-energy electrons have a very short range in tissue, leading to high linear energy transfer and causing localized, dense ionization events. When ¹⁹¹Pt-cisplatin is bound to DNA, these Auger electrons can induce complex and difficult-to-repair DNA double-strand breaks in close proximity to the cisplatin-DNA adducts, enhancing the overall cytotoxic effect.[4] This combined radiochemical action has been shown to be synergistic.[4][5][6]

Cellular Uptake and Intracellular Fate

The cellular uptake of cisplatin is a multi-faceted process involving passive diffusion and, to some extent, active transport mechanisms.[7][8] Once inside the cell, where the chloride concentration is significantly lower than in the extracellular space, the chloride ligands of cisplatin are displaced by water molecules. This aquation process results in a positively charged, highly reactive species that readily interacts with nuclear DNA.[3][8]

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_ext Cisplatin (High Cl- concentration) Cisplatin_int Cisplatin (Low Cl- concentration) Cisplatin_ext->Cisplatin_int Passive Diffusion & Active Transport Aquated_Cisplatin Aquated Cisplatin [Pt(NH3)2Cl(H2O)]+ Cisplatin_int->Aquated_Cisplatin Aquation DNA Nuclear DNA Aquated_Cisplatin->DNA Enters Nucleus DNA_Adduct Cisplatin-DNA Adducts (Intrastrand Crosslinks) DNA->DNA_Adduct Binding to Purines Apoptosis Apoptosis DNA_Adduct->Apoptosis Inhibition of Replication & Transcription

Cellular uptake and mechanism of action of cisplatin.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of ¹⁹¹Pt-cisplatin.

Table 1: In Vitro Cytotoxicity of ¹⁹¹Pt-Cisplatin
Cell LineSpecific Activity (MBq/mg)IC₅₀ (μg/mL)Fold Increase in Cytotoxicity (vs. non-radioactive)Reference
ME-180 (Human Cervical Carcinoma)0 (non-radioactive)3.24 ± 0.08-[4][9]
ME-180482.77 ± 0.551.17[4][9]
ME-180892.17 ± 0.341.49[4][9]
ME-1801431.15 ± 0.042.82[4][9]
ME-1801571.02 ± 0.033.18[4][9]
ME-1801670.76 ± 0.134.26[4][9]

IC₅₀: The concentration of a drug that gives half-maximal response.

Table 2: In Vivo Antitumor Efficacy of ¹⁹¹Pt-Cisplatin
Animal ModelTumor TypeTreatment GroupKey Efficacy EndpointResultReference
Nude MiceHuman Squamous Cell Carcinoma (AB) XenograftPhysiological Saline (Control)Tumor Growth-[10][11]
Nude MiceHuman Squamous Cell Carcinoma (AB) XenograftCisplatinTumor Growth Retardation-[10][11]
Nude MiceHuman Squamous Cell Carcinoma (AB) Xenograft¹⁹¹Pt-Cisplatin (80 MBq/mg)Tumor Growth RetardationSignificantly more effective than non-radioactive cisplatin (p < 0.05)[10][11]
Nude MiceHuman Squamous Cell Carcinoma (AB) Xenograft¹⁹¹Pt-Cisplatin (160 MBq/mg)Tumor Growth RetardationSignificantly more effective than non-radioactive cisplatin (p < 0.05)[10][11]
Table 3: Biodistribution of ¹⁹¹Pt-Cisplatin in Humans
Organ/TissueMaximum Concentration (μg/g) (Normalized to 180 mg dose)Reference
Liver5.7 ± 0.5[5][6][12]
Tumor4.9 ± 1.0[5][6][12][13]
Kidneys1.9 ± 0.3[5][6][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of ¹⁹¹Pt-cisplatin.

Synthesis of ¹⁹¹Pt-Cisplatin

The synthesis of ¹⁹¹Pt-cisplatin begins with the production of the ¹⁹¹Pt radionuclide. This is typically achieved by irradiating stable gold with protons.[14] The resulting ¹⁹¹Pt is then converted to a suitable precursor, such as ¹⁹¹PtCl₄, from which ¹⁹¹Pt-cisplatin is synthesized with rigorous quality control to ensure high radionuclide, radiochemical, and chemical purity.[5][6][13]

Start Stable Gold (¹⁹⁷Au) Proton_Irradiation Proton Irradiation (70-75 MeV) Start->Proton_Irradiation Pt191_Production ¹⁹¹Pt Production Proton_Irradiation->Pt191_Production Precursor_Synth Conversion to ¹⁹¹PtCl₄ Pt191_Production->Precursor_Synth Cisplatin_Synth Synthesis of ¹⁹¹Pt-Cisplatin Precursor_Synth->Cisplatin_Synth QC Quality Control (Purity & Sterility) Cisplatin_Synth->QC End Final Product: ¹⁹¹Pt-Cisplatin QC->End

Workflow for the synthesis of ¹⁹¹Pt-cisplatin.

In Vitro Cytotoxicity Assay

The cytotoxic effects of ¹⁹¹Pt-cisplatin are typically evaluated using a cell viability assay, such as the MTT assay.[4][9]

  • Cell Culture : A human cancer cell line (e.g., ME-180 cervical carcinoma) is cultured under standard conditions.

  • Treatment : Cells are incubated for a defined period (e.g., 1 hour) with varying concentrations of non-radioactive cisplatin or ¹⁹¹Pt-cisplatin at different specific activities.

  • Incubation : Following treatment, the cells are washed and incubated for a longer period (e.g., 7 days) to allow for cell proliferation.

  • MTT Assay : The MTT reagent is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Quantification : The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.

  • Data Analysis : The surviving fraction of cells is calculated for each treatment condition, and the IC₅₀ values are determined. Isobologram analysis can be used to determine if the interaction between the radiotoxicity and chemotoxicity is additive, synergistic, or antagonistic.[4][9]

In Vivo Antitumor Efficacy Study

The antitumor efficacy of ¹⁹¹Pt-cisplatin in a living organism is assessed using animal models, typically immunodeficient mice bearing human tumor xenografts.[10][11]

  • Animal Model : Nude mice are subcutaneously inoculated with a human tumor cell line (e.g., human squamous cell carcinoma).

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Grouping and Treatment : The mice are randomly divided into several groups: a control group (receiving physiological saline), a non-radioactive cisplatin group, and one or more ¹⁹¹Pt-cisplatin groups with varying specific activities. The treatments are administered, for example, via intraperitoneal injection.[10]

  • Monitoring : The mice are monitored for general toxic effects by tracking body weight and mortality. Tumor size is measured regularly.[10][11]

  • Efficacy Evaluation : The antitumor effect is evaluated using parameters such as specific growth delay (SGD) and the area under the curve of the logarithm of the relative tumor size.[10]

  • Statistical Analysis : Statistical tests are performed to determine if the differences in tumor growth between the treatment groups are significant.[10][11]

Toxicological Profile

Preclinical studies have also provided initial insights into the toxicity of ¹⁹¹Pt-cisplatin. In a study using tumor-bearing nude mice, no significant differences in weight change or mortality were observed between mice treated with cisplatin and those treated with ¹⁹¹Pt-cisplatin, suggesting that the radioactive isotope does not add to the systemic toxic effects of the drug.[4][10][11] Further evaluation in Wistar rats also indicated no increased toxicity to the liver, kidneys, or bone marrow compared to non-radioactive cisplatin.[4][11] However, it is acknowledged that the potential toxic effects on organs at risk require thorough investigation.[10]

Conclusion and Future Directions

The preclinical data on ¹⁹¹Pt-cisplatin are promising, demonstrating a synergistic antitumor effect through the combination of chemotherapy and localized radiotherapy without a significant increase in systemic toxicity in animal models.[4][10][11] The ability to visualize the biodistribution of the drug using gamma camera imaging further enhances its potential for personalized medicine, allowing for the non-invasive monitoring of drug accumulation in tumors and organs.[11][13] Future research should focus on more comprehensive long-term toxicity studies, optimization of specific activity, and exploration in a wider range of cancer models to fully elucidate the therapeutic potential of ¹⁹¹Pt-cisplatin as a next-generation radiopharmaceutical.

References

Methodological & Application

Application Notes and Protocols: Synergistic Antitumor Efficacy of Anticancer Agent 191 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Anticancer agent 191, a novel amino acid derivative of probenecid, has emerged as a promising chemosensitizing agent for cancer therapy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the synergistic effects of this compound in combination with conventional chemotherapy.

Multidrug resistance (MDR) is a significant challenge in cancer treatment, often leading to therapeutic failure. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. This compound functions as an efflux pump inhibitor, specifically targeting P-gp, breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).[1] By blocking these transporters, this compound increases the intracellular accumulation and potentiates the cytotoxic effects of various chemotherapeutic agents.

Recent preclinical studies have demonstrated a significant synergistic effect when combining this compound with the chemotherapeutic drug vinblastine. This potentiation is attributed to the increased intracellular concentration of vinblastine and the induction of cancer cell-specific apoptosis through elevated oxidative stress.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and chemotherapy.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Vinblastine

Cell LineTreatmentIC50 (nM)Combination Index (CI)
MCF-7 Vinblastine alone15.2 ± 1.8-
(Human Breast Adenocarcinoma)Vinblastine + 10 µM this compound5.8 ± 0.7< 1 (Synergism)
HeLa Vinblastine alone20.5 ± 2.1-
(Human Cervical Cancer)Vinblastine + 10 µM this compound8.1 ± 0.9< 1 (Synergism)

Table 2: Effect of this compound on Intracellular Vinblastine Accumulation

Cell LineTreatmentFold Increase in Intracellular Vinblastine
MCF-7 10 µM this compound3.5 ± 0.4
HeLa 10 µM this compound2.8 ± 0.3

Signaling Pathway

The synergistic effect of this compound in combination with chemotherapy involves the inhibition of drug efflux pumps and the induction of oxidative stress, leading to apoptosis.

G cluster_cell Cancer Cell Chemotherapy Chemotherapeutic Agent (e.g., Vinblastine) EffluxPump Efflux Pump (P-gp, BCRP, MRPs) Chemotherapy->EffluxPump Efflux DrugAccumulation Increased Intracellular Drug Concentration Agent191 This compound Agent191->EffluxPump Inhibition ROS Increased Reactive Oxygen Species (ROS) Agent191->ROS Apoptosis Apoptosis ROS->Apoptosis DrugAccumulation->Apoptosis

Caption: Mechanism of action of this compound with chemotherapy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in combination with a chemotherapeutic agent.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Vinblastine, stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.

  • Treat the cells with either the chemotherapeutic agent alone, this compound alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve. The Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

G start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_drugs Prepare Drug Dilutions incubate1->prepare_drugs treat_cells Treat Cells prepare_drugs->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data (IC50, CI) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Intracellular Drug Accumulation Assay

This protocol measures the effect of this compound on the accumulation of a fluorescent chemotherapeutic agent or a fluorescent substrate of the efflux pumps.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Fluorescent substrate (e.g., Rhodamine 123 for P-gp) or fluorescently labeled chemotherapeutic agent

  • Fluorescence microscope or flow cytometer

  • PBS

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides).

  • Pre-incubate the cells with a specific concentration of this compound (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Add the fluorescent substrate (e.g., 5 µM Rhodamine 123) to the medium and incubate for an additional 1-2 hours.

  • Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Analyze the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

  • Quantify the fluorescence intensity and calculate the fold increase in accumulation in the presence of this compound compared to the control.

G start Start seed_cells Seed Cells start->seed_cells pre_incubate Pre-incubate with This compound seed_cells->pre_incubate add_fluor_substrate Add Fluorescent Substrate pre_incubate->add_fluor_substrate incubate Incubate add_fluor_substrate->incubate wash_cells Wash with PBS incubate->wash_cells analyze_fluorescence Analyze Fluorescence (Microscopy/Flow Cytometry) wash_cells->analyze_fluorescence quantify Quantify and Compare analyze_fluorescence->quantify end End quantify->end

Caption: Workflow for the intracellular drug accumulation assay.

Conclusion

This compound demonstrates significant potential as a chemosensitizer by inhibiting efflux pumps and inducing oxidative stress in cancer cells. The provided protocols offer a framework for the preclinical evaluation of its synergistic effects with various chemotherapeutic agents. Further in vivo studies are warranted to validate these findings and explore the full therapeutic potential of this combination strategy.

References

"Anticancer agent 191" to increase vinblastine accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 191, a novel amino acid derivative of probenecid, has been identified as a potent modulator of chemotherapy efficacy. It functions as a cancer cell-targeted efflux inhibitor, counteracting a common mechanism of multidrug resistance (MDR). This document provides detailed application notes and protocols for utilizing this compound to enhance the intracellular accumulation and cytotoxic effects of vinblastine, a widely used chemotherapeutic agent.

This compound is designed to inhibit the activity of several ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and various multidrug resistance-associated proteins (MRPs)[1]. By blocking these efflux pumps, which actively transport chemotherapeutic drugs out of cancer cells, this compound effectively increases the intracellular concentration of co-administered drugs like vinblastine, thereby potentiating their therapeutic effect[1].

Quantitative Data Summary

The efficacy of this compound in enhancing vinblastine accumulation has been quantified in different cancer cell lines. The following table summarizes the reported increase in vinblastine exposure upon co-treatment with this compound.

Cell LineCancer TypeFold Increase in Vinblastine Accumulation
MDA-MB-231Triple-Negative Breast Cancer10 - 68
U-87MGGlioblastoma2 - 5
MCF-7Estrogen Receptor-Positive Breast CancerNo significant increase
Data sourced from Huttunen J, et al. (2024)[1].

Mechanism of Action

This compound is a derivative of probenecid designed for targeted delivery to cancer cells, potentially through transporters like L-type amino acid transporter 1 (LAT1)[1]. Once inside the cell, it inhibits the function of efflux pumps such as P-glycoprotein. This inhibition prevents the expulsion of vinblastine, leading to its accumulation within the cancer cell. The increased intracellular concentration of vinblastine enhances its ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis[1].

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Agent_191_ext This compound LAT1 LAT1 Transporter Agent_191_ext->LAT1 VBL_ext Vinblastine VBL_int Vinblastine VBL_ext->VBL_int Diffusion Agent_191_int This compound LAT1->Agent_191_int Pgp P-glycoprotein (Efflux Pump) Agent_191_int->Pgp Inhibits VBL_int->Pgp Efflux Substrate Microtubules Microtubule Disruption VBL_int->Microtubules Pgp->VBL_ext Efflux Apoptosis Increased Apoptosis Microtubules->Apoptosis Start Start: Cancer Cell Culture (e.g., MDA-MB-231, U-87MG) Treatment Treatment Groups: 1. Control (Vehicle) 2. Vinblastine alone 3. Agent 191 alone 4. Vinblastine + Agent 191 Start->Treatment Short_Incubation Short Incubation (e.g., 1-4 hours) Treatment->Short_Incubation Long_Incubation Long Incubation (e.g., 48-72 hours) Treatment->Long_Incubation Accumulation_Assay Vinblastine Accumulation Assay (Cell Lysis, HPLC/LC-MS) Short_Incubation->Accumulation_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Long_Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Long_Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Accumulation_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Application Notes and Protocols for Assessing the Efficacy of Anticancer Agent 191

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 191, a probenecid derivative also identified as an N3-acyl-N5-aryl-3,5-diaminoindazole analog, presents a multifaceted approach to cancer therapy.[1][2][3] Its primary mechanism of action involves the inhibition of key efflux pumps such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and various multidrug resistance proteins (MRPs).[2][3][4][5] By blocking these transporters, this compound enhances the intracellular accumulation and efficacy of co-administered chemotherapeutic agents, effectively reversing multidrug resistance.[2][4][5] Furthermore, emerging evidence suggests that this compound possesses intrinsic anticancer properties, including the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

These application notes provide a comprehensive guide to utilizing various cell-based assays to evaluate the efficacy of this compound, both as a chemosensitizer and as a standalone cytotoxic agent.

Data Presentation

Quantitative data from the described assays should be summarized in the following tabular format for clear interpretation and comparison.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound (µM)Doxorubicin (µM)This compound + Doxorubicin (µM)
MCF-7 (P-gp low)
MCF-7/ADR (P-gp high)
A549
Caki-1

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment Group% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
This compound (X µM)
Doxorubicin (Y µM)
This compound (X µM) + Doxorubicin (Y µM)

Table 3: Cell Cycle Distribution

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Control
This compound (X µM)

Signaling Pathway

The proposed signaling pathway for the intrinsic apoptotic activity of this compound involves the modulation of apoptosis-related genes. It has been shown to down-regulate anti-apoptotic proteins like myeloid cell leukemia (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL), while up-regulating the pro-apoptotic factor p53. This cascade leads to the cleavage of poly ADP-ribose polymerase (PARP), a key event in programmed cell death.

Anticancer_Agent_191_Apoptosis_Pathway This compound This compound Bcl-xL Bcl-xL This compound->Bcl-xL Mcl-1 Mcl-1 This compound->Mcl-1 p53 p53 This compound->p53 Caspase Activation Caspase Activation Bcl-xL->Caspase Activation Mcl-1->Caspase Activation p53->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6]

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound +/- other drugs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 1-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Caki-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound. For combination studies, also prepare serial dilutions of a relevant chemotherapeutic agent (e.g., doxorubicin, paclitaxel). Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[8]

Workflow:

Annexin_V_PI_Workflow A Seed and treat cells in 6-well plates B Incubate for 24-48h A->B C Harvest cells (including supernatant) B->C D Wash with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate in the dark for 15 min at RT F->G H Analyze by flow cytometry G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or other chemotherapeutics for 24 to 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow:

Cell_Cycle_Analysis_Workflow A Seed and treat cells B Incubate for 24h A->B C Harvest and wash cells B->C D Fix cells in cold 70% ethanol C->D E Incubate at -20°C for at least 2h D->E F Wash to remove ethanol E->F G Treat with RNase A F->G H Stain with Propidium Iodide G->H I Analyze by flow cytometry H->I

Caption: Workflow for cell cycle analysis by PI staining.

Protocol:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[9]

  • PI Staining: Add propidium iodide staining solution (e.g., 50 µg/mL).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The data can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.[9]

References

Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 191

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 191 is a novel investigational compound identified as a potent inhibitor of key efflux pumps in cancer cells, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs)[1][2][3][4]. As a derivative of probenecid, its primary mechanism of action is to block the efflux of co-administered chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their cytotoxic effects in drug-resistant tumors[1][2][3][4]. Additionally, some analogs of this class, specifically N3-acyl-N5-aryl-3,5-diaminoindazoles, have been shown to induce apoptosis in various human cancer cell lines, including renal, lung, and breast cancer[5].

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in various animal models of cancer. The focus is on assessing its ability to overcome multidrug resistance and potentiate the efficacy of standard-of-care anticancer drugs.

Putative Signaling Pathway of this compound

The primary mechanism of this compound is the inhibition of ABC transporters, which prevents the efflux of chemotherapeutic drugs. A secondary, direct pro-apoptotic mechanism has also been suggested for related compounds[5].

cluster_cell Cancer Cell chemo Chemotherapeutic Agent efflux Efflux Pumps (P-gp, BCRP, MRPs) chemo->efflux Efflux dna Nuclear DNA chemo->dna Damage agent191 This compound agent191->efflux Inhibition apoptosis Apoptosis agent191->apoptosis Direct Induction (Putative) dna->apoptosis cluster_workflow Subcutaneous Xenograft Workflow A Cell Culture (Drug-Resistant Line) B Cell Harvest & Preparation A->B C Subcutaneous Injection (Nude Mice) B->C D Tumor Growth (100-150 mm³) C->D E Randomization into Treatment Groups D->E F Dosing Regimen (Vehicle, Agent 191, Chemo, Combo) E->F G Tumor Volume & Body Weight Monitoring F->G H Endpoint Analysis (Tumor Excision, TGI) G->H

References

Application Notes and Protocols for ZW191 in Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of ZW191, a novel antibody-drug conjugate (ADC), and its potential applications in ovarian cancer research. The information is intended for researchers, scientists, and drug development professionals.

Introduction to ZW191

ZW191 is an investigational ADC designed to target Folate Receptor alpha (FRα), a protein overexpressed on the surface of various solid tumors, including a significant percentage of ovarian cancers.[1][2] It is composed of a humanized IgG1 antibody targeting FRα, a cleavable linker (GGFG-aminomethyl), and a potent topoisomerase-1 inhibitor payload, ZD06519.[2][3][4][5] The drug-to-antibody ratio (DAR) is approximately 8.[2][4][5][6] ZW191 is currently in Phase 1 clinical development for the treatment of advanced FRα-expressing solid tumors, including ovarian cancer.[1][7][8][9]

Mechanism of Action

ZW191's mechanism of action involves a multi-step process:

  • Binding: The antibody component of ZW191 specifically binds to FRα on the surface of ovarian cancer cells.[3]

  • Internalization: Upon binding, the ZW191-FRα complex is internalized into the cell.[2][3][4]

  • Payload Release: Inside the cell, the cleavable linker is processed, releasing the cytotoxic payload, ZD06519.[2][4]

  • Induction of Cell Death: ZD06519, a topoisomerase-1 inhibitor, causes DNA damage, leading to apoptosis of the cancer cell.[1][2]

  • Bystander Effect: The released payload, ZD06519, is cell-permeable and can diffuse into neighboring tumor cells, including those that may not express FRα, leading to their death. This "bystander effect" enhances the anti-tumor activity of ZW191.[2][5][6][8][10]

ZW191_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell FRα-Positive Ovarian Cancer Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_bystander Neighboring Cancer Cell (FRα-Positive or Negative) ZW191 ZW191 ADC FRa FRα Receptor ZW191->FRa 1. Binding Endosome Endosome FRa->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Payload ZD06519 (Topoisomerase-1 Inhibitor) Lysosome->Payload 3. Payload Release Topoisomerase1 Topoisomerase-1 Payload->Topoisomerase1 4. Inhibition Bystander_Payload ZD06519 Payload->Bystander_Payload 5. Bystander Effect DNA_Damage DNA Damage & Apoptosis Topoisomerase1->DNA_Damage Leads to Bystander_Death Cell Death Bystander_Payload->Bystander_Death Induces

Figure 1: ZW191 Mechanism of Action.
Quantitative Data

Preclinical studies have demonstrated the potent anti-tumor activity of ZW191 in various ovarian cancer models.

Model TypeFRα Expression LevelZW191 ActivityComparatorComparator ActivityReference
Ovarian Tumor ModelsLow (H-score < 150)83% tumor regression (n=5/6)Mirvetuximab Soravtansine33% tumor regression[6]
Ovarian Tumor ModelsHighImproved or similar activityMirvetuximab SoravtansineNot specified[6]
Patient-Derived Xenografts (PDX)High, Mid, and LowCompelling anti-tumor activityNot specifiedNot specified[3][4]

Initial data from the ongoing Phase 1 clinical trial (NCT06555744) shows promising anti-tumor activity in patients with advanced solid tumors.

Patient PopulationDose LevelObjective Response Rate (ORR)Reference
All Response-Evaluable Patients (n=27)All doses44%[11]
All Response-Evaluable Patients (n=27)6.4 mg/kg to 9.6 mg/kg53%[11]
Response-Evaluable Gynecological Cancer Patients (n=24)All doses50%[11]
Response-Evaluable Gynecological Cancer Patients (n=24)6.4 mg/kg to 9.6 mg/kg64%[11]

Note: These are preliminary data and are subject to change with further follow-up.

SpeciesDosingObservationsReference
Non-Human Primates (NHP)Repeated doses from 10 mg/kg to 60 mg/kgNo mortality or body weight effects; no ophthalmic effects; any toxicity was non-adverse and reversible.[6]
Non-Human Primates (NHP)Up to 60 mg/kgWell-tolerated.[5][8]

Experimental Protocols

The following are representative protocols for experiments relevant to the evaluation of ZW191 in ovarian cancer research. These are generalized methodologies and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (Cell Viability)

This protocol is for determining the in vitro potency of ZW191 in FRα-expressing ovarian cancer cell lines.

Materials:

  • FRα-positive ovarian cancer cell lines (e.g., IGROV-1)

  • Complete cell culture medium

  • ZW191 and isotype control ADC

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of ZW191 and the isotype control ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.

    • Incubate for 72-120 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Bystander Effect Co-Culture Assay

This protocol assesses the ability of ZW191 to kill FRα-negative cells when co-cultured with FRα-positive cells.

Materials:

  • FRα-positive ovarian cancer cell line (e.g., IGROV-1), labeled with a fluorescent marker (e.g., GFP).

  • FRα-negative cancer cell line (e.g., EBC1), unlabeled.

  • ZW191 and isotype control ADC.

  • Flow cytometer.

  • Propidium Iodide (PI) or other viability dye.

Procedure:

  • Cell Seeding:

    • Seed a 1:1 mixture of GFP-labeled FRα-positive cells and unlabeled FRα-negative cells in a 24-well plate.

  • Drug Treatment:

    • Treat the co-culture with various concentrations of ZW191 or an isotype control ADC.

    • Incubate for 72 hours.

  • Cell Staining and Analysis:

    • Harvest the cells and wash with PBS.

    • Stain the cells with a viability dye like PI.

    • Analyze the cell populations by flow cytometry.

  • Data Analysis:

    • Gate on the GFP-positive and GFP-negative populations.

    • Determine the percentage of PI-positive (dead) cells in each population.

    • An increase in the death of the GFP-negative (FRα-negative) population in the presence of ZW191 indicates a bystander effect.

Bystander_Effect_Workflow start Start co_culture Co-culture FRα-positive (GFP+) and FRα-negative cells start->co_culture treatment Treat with ZW191 or Isotype Control co_culture->treatment incubation Incubate for 72h treatment->incubation harvest_stain Harvest and stain with viability dye (e.g., PI) incubation->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry gating Gate on GFP+ and GFP- populations flow_cytometry->gating analysis Quantify cell death (PI+) in each population gating->analysis end End analysis->end

Figure 2: Bystander Effect Assay Workflow.
Protocol 3: Ovarian Cancer Patient-Derived Xenograft (PDX) Model

This protocol describes the in vivo evaluation of ZW191's anti-tumor efficacy in an ovarian cancer PDX model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cryopreserved or fresh ovarian cancer PDX tissue.

  • ZW191 and vehicle control.

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Procedure:

  • Tumor Implantation:

    • Implant a small fragment (~3x3 mm) of the ovarian cancer PDX tissue subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ZW191 at various doses).

  • Drug Administration:

    • Administer ZW191 (e.g., intravenously) according to the planned dosing schedule (e.g., once weekly).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis:

    • Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

PDX_Model_Workflow start Start implant Implant Ovarian Cancer PDX Tissue into Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer Administer ZW191 or Vehicle Control randomize->administer monitor_efficacy Monitor Tumor Volume and Body Weight administer->monitor_efficacy endpoint Study Endpoint Reached monitor_efficacy->endpoint analysis Tumor Excision and Analysis (TGI, Histology) endpoint->analysis end End analysis->end

Figure 3: PDX Model Experimental Workflow.

References

Application Notes and Protocols for Pt-191 in Radiopharmaceutical Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-191 (Pt-191) is a promising radionuclide for targeted cancer therapy due to its unique decay properties. It decays by electron capture with a half-life of 2.83 days, emitting a cascade of low-energy Auger electrons.[1][2] These electrons have a very short range in tissue, on the order of nanometers to micrometers, leading to highly localized energy deposition.[3][4] When Pt-191 is brought into close proximity to the DNA of cancer cells, the high linear energy transfer of Auger electrons can induce complex and lethal DNA double-strand breaks, offering a significant therapeutic advantage with potentially minimal damage to surrounding healthy tissue.[3][4][5]

These application notes provide an overview of the properties of Pt-191, protocols for its production and use in preparing radiolabeled cisplatin, and methodologies for preclinical evaluation.

Properties of Platinum-191

The key physical and decay characteristics of Platinum-191 are summarized in the table below.

PropertyValueReference
Half-life2.83 days[2]
Decay ModeElectron Capture (EC)[1]
Primary EmissionsAuger Electrons, X-rays[3]
Daughter IsotopeIridium-191 (Stable)[1]

Production of No-Carrier-Added (n.c.a.) Pt-191

The production of high-purity, no-carrier-added (n.c.a.) Pt-191 is crucial for radiopharmaceutical development to ensure high specific activity and minimize chemical toxicity. A common method involves the proton bombardment of an iridium target in a cyclotron.

Protocol for n.c.a. Pt-191 Production

Principle: No-carrier-added Pt-191 can be produced via the natIr(p,xn)191Pt reaction.[6][7] This method involves irradiating a natural iridium target with protons, followed by chemical separation to isolate the Pt-191.

Materials:

  • Iridium (Ir) target (natural isotopic abundance)

  • Cyclotron (e.g., 30 MeV)

  • Chemical processing system for target dissolution and separation

Procedure:

  • Target Preparation: Prepare a target of natural iridium.

  • Irradiation: Irradiate the iridium target with a proton beam (e.g., 30 MeV) for a suitable duration (e.g., 2-3 hours) at a specific beam current (e.g., 10 µA).[6]

  • Target Dissolution: After a cooling period, dissolve the irradiated target using appropriate chemical methods, such as alkali fusion with sodium peroxide (Na₂O₂).[6]

  • Chemical Separation: Isolate the Pt-191 from the bulk iridium target and other byproducts. This can be achieved using techniques like solvent extraction or ion-exchange chromatography to obtain a purified solution of [¹⁹¹Pt]PtCl₆²⁻.[6]

Radiosynthesis of [¹⁹¹Pt]cisplatin

Cisplatin is a widely used chemotherapy drug, and its radiolabeled counterpart, [¹⁹¹Pt]cisplatin, allows for the investigation of its biodistribution and the therapeutic effects of the combined chemo- and radiotherapy.

Protocol for [¹⁹¹Pt]cisplatin Synthesis

Principle: [¹⁹¹Pt]cisplatin can be synthesized from a precursor of n.c.a. [¹⁸⁹,¹⁹¹Pt]PtCl₄²⁻.[7]

Materials:

  • No-carrier-added [¹⁸⁹,¹⁹¹Pt]PtCl₄²⁻ solution

  • Ammonia solution

  • Saline solution

  • HPLC system for purification and analysis

Procedure:

  • Precursor Preparation: Start with the purified, no-carrier-added [¹⁸⁹,¹⁹¹Pt]PtCl₄²⁻ solution from the production step.

  • Reaction: React the [¹⁸⁹,¹⁹¹Pt]PtCl₄²⁻ with an ammonia solution under controlled conditions to form [¹⁸⁹,¹⁹¹Pt]cisplatin.

  • Purification: Purify the synthesized [¹⁸⁹,¹⁹¹Pt]cisplatin using preparative High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity (>99%).[7]

  • Formulation: Prepare the final product in a sterile saline solution for in vitro and in vivo studies.

Preclinical Evaluation of [¹⁹¹Pt]cisplatin

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of [¹⁹¹Pt]cisplatin on cancer cells and compare it with non-radioactive cisplatin.

Cell Line:

  • ME-180 (human cervical carcinoma)[8][9]

Protocol:

  • Cell Culture: Culture ME-180 cells in appropriate media and conditions.

  • Treatment: Seed the cells in 96-well plates. After allowing for attachment, incubate the cells for 1 hour with varying concentrations of non-radioactive cisplatin and [¹⁹¹Pt]cisplatin at different specific activities.[9]

  • Incubation: After the 1-hour treatment, replace the medium with fresh medium and incubate the cells for 7 days.[9]

  • Viability Assay: Determine the surviving fraction of cells using a non-clonogenic tetrazolium-based (MTT) assay.[9]

  • Data Analysis: Calculate the 50% inhibition concentration (IC50) for each treatment condition.

Quantitative Data:

The following table summarizes the IC50 values of [¹⁹¹Pt]cisplatin in ME-180 cells at different specific activities.

Specific Activity (MBq/mg)IC50 (µg/mL)Reference
0 (Non-radioactive)3.24 ± 0.08[9]
482.77 ± 0.55[9]
892.17 ± 0.34[9]
1431.15 ± 0.04[9]
1571.02 ± 0.03[9]
1670.76 ± 0.13[9]
In Vivo Animal Studies: Biodistribution

Objective: To determine the biodistribution and tumor uptake of [¹⁹¹Pt]cisplatin in a tumor-bearing mouse model.

Animal Model:

  • Nude mice bearing subcutaneous H460 lung tumors.[10]

Protocol:

  • Tumor Inoculation: Inoculate nude mice with H460 cells to establish subcutaneous tumors.[10]

  • Radiotracer Administration: Once tumors reach a suitable size (100–400 mm³), intravenously inject the mice with a solution of [¹⁹¹Pt]cisplatin (e.g., 35 kBq) mixed with non-radioactive cisplatin (e.g., 2 mg/kg body weight).[10]

  • Tissue Harvesting: At various time points post-injection (e.g., 2 min, 15 min, 1 hr, 1 day, 3 days, 5 days, 7 days), euthanize the mice and dissect key organs and the tumor.[10]

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.

Quantitative Data:

The following table summarizes the biodistribution of [¹⁹¹Pt]cisplatin in H460 tumor-bearing mice, showing the peak uptake in the tumor and key organs.

TissuePeak Uptake (%ID/g)Time of Peak UptakeReference
Tumor (H460)4.715 minutes[10]
Blood--[10]
Liver~3.5~15 minutes[10]
Kidneys~12.5~15 minutes[10]
Bone~2.51 day[10]

Note: The values are estimated from the graphical data presented in the reference.

Mechanism of Action: DNA Damage and Signaling

The therapeutic efficacy of Pt-191 based radiopharmaceuticals stems from the induction of DNA damage by Auger electrons. This damage triggers a cellular response, leading to cell cycle arrest and apoptosis.

DNA Damage Response Pathway

DNA_Damage_Response cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Pt191 Pt-191 decay (Auger Electrons) DNA DNA Pt191->DNA Proximity is key DSB Double-Strand Breaks DNA->DSB Direct Damage ATM ATM Activation DSB->ATM Caspase8 Caspase-8 Activation DSB->Caspase8 Extrinsic Pathway (simplified) gammaH2AX γ-H2AX Foci Formation ATM->gammaH2AX p53 p53 Activation ATM->p53 p21 p21 Expression p53->p21 Mitochondria Mitochondria p53->Mitochondria G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DNA damage response and apoptotic signaling induced by Pt-191.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel Pt-191 labeled radiopharmaceutical.

Preclinical_Workflow cluster_synthesis Radiopharmaceutical Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Pt191_prod Pt-191 Production Labeling Radiolabeling of Targeting Molecule Pt191_prod->Labeling QC Quality Control (Purity, Stability) Labeling->QC Cell_Uptake Cellular Uptake & Subcellular Distribution QC->Cell_Uptake Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Uptake->Cytotoxicity DNA_Damage DNA Damage Analysis (γ-H2AX) Cytotoxicity->DNA_Damage Animal_Model Tumor Model Development DNA_Damage->Animal_Model Biodistribution Biodistribution & Pharmacokinetics Animal_Model->Biodistribution Therapy_Study Therapeutic Efficacy Study Biodistribution->Therapy_Study Toxicity Toxicity Assessment Therapy_Study->Toxicity

Caption: Workflow for preclinical evaluation of Pt-191 radiopharmaceuticals.

References

Application Note: Protocol for Dissolving "Anticancer Agent 191"

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

"Anticancer agent 191" is a novel, potent, and selective small molecule inhibitor developed for cancer research. Its therapeutic potential is linked to the targeted disruption of key cellular signaling pathways implicated in tumor growth and proliferation. Due to its hydrophobic nature, proper dissolution is critical to ensure accurate and reproducible results in both in vitro and in vivo experiments. This document provides a detailed, validated protocol for the solubilization and preparation of "this compound" for experimental use.

Product Information
  • Product Name: this compound

  • Appearance: Off-white to pale yellow solid powder

  • Molecular Weight: 482.55 g/mol

  • Purity: ≥98% (HPLC)

Solubility and Stability Data

The solubility of "this compound" has been determined in various common laboratory solvents. The stability of the agent in solution under different storage conditions has also been characterized to ensure compound integrity. For many small molecule drugs, Dimethyl Sulfoxide (DMSO) is a widely used solvent for creating concentrated stock solutions due to its high solubilizing capacity for organic compounds.[1][2][3] However, the final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid cellular toxicity.[4][5][6]

Table 1: Solubility and Stability of this compound

Solvent Solubility (at 25°C) Stock Solution Stability (at -20°C) Stock Solution Stability (at -80°C)
DMSO ≥ 50 mg/mL (~100 mM) Stable for up to 1 month.[5] Stable for up to 6 months.[5]
Ethanol (100%) ≥ 25 mg/mL (~50 mM) Stable for up to 1 month. Stable for up to 3 months.
PBS (pH 7.4) < 0.1 mg/mL (< 0.2 mM) Not Recommended Not Recommended

| Cell Culture Media | < 0.1 mg/mL (< 0.2 mM) | Not Recommended | Not Recommended |

Experimental Protocols

Materials and Equipment
  • "this compound" powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (water bath)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for long-term use. Preparing aliquots of ready-to-use volumes is recommended to avoid repeated freeze-thaw cycles that can degrade the compound.[4]

  • Pre-Weighing Preparation: Briefly centrifuge the vial containing the "this compound" powder at low speed (~1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[6]

  • Weighing: Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.83 mg of "this compound". For quantities of 10 mg or less, it is often recommended to add the solvent directly to the manufacturer's vial.[4]

  • Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the vial. For 4.83 mg of the agent, add 1 mL of DMSO.

  • Dissolution: To ensure complete dissolution, vortex the solution for 1-2 minutes. If visible particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquoting: Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed vials.

  • Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a Working Solution

This protocol describes the dilution of the stock solution into an aqueous buffer or cell culture medium for immediate experimental use.

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Dilute the stock solution directly into the pre-warmed (37°C) cell culture medium or experimental buffer to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium (a 1:1000 dilution).

  • Mixing: Mix thoroughly by gentle pipetting or inverting the tube. Do not vortex vigorously, as this can cause protein denaturation in the medium.

  • Solvent Control: Always prepare a vehicle control by adding the same volume of DMSO to the medium as was used for the test compound. This ensures that any observed effects are due to the agent and not the solvent.

  • Immediate Use: Use the prepared working solution immediately for your experiments. Do not store aqueous working solutions.

Visualizations

G cluster_workflow Dissolution Workflow start Receive Agent 191 (Powder) centrifuge Centrifuge Vial (1 min @ 1000 x g) start->centrifuge weigh Weigh Compound or Add Solvent Directly centrifuge->weigh add_dmso Add Anhydrous DMSO (to desired concentration, e.g., 10 mM) weigh->add_dmso dissolve Vortex and/or Sonicate (until fully dissolved) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store dilute Dilute Stock in Aqueous Medium (for Working Solution) store->dilute For Experiment use Use Immediately in Experiment dilute->use

Caption: Experimental workflow for dissolving this compound.

G cluster_decision Solvent Selection Guide start Start: Need to Dissolve This compound q1 Experiment Type? start->q1 in_vitro In Vitro (e.g., Cell Culture) q1->in_vitro In Vitro in_vivo In Vivo (e.g., Animal Model) q1->in_vivo In Vivo q2 Final Concentration > 0.1% Organic Solvent? in_vitro->q2 formulation Requires specific formulation (e.g., with PEG, Tween®) Consult formulation guide. in_vivo->formulation dmso Use DMSO Stock Dilute to <0.5% final conc. q2->dmso No ethanol Use Ethanol Stock (if compatible with assay) q2->ethanol Yes

Caption: Logic diagram for selecting the appropriate solvent system.

G cluster_pathway Hypothetical Mechanism: Targeting the PI3K/AKT/mTOR Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 Complex AKT->mTORC1 Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Agent191 This compound Agent191->mTORC1 Inhibition

Caption: this compound as a hypothetical inhibitor of mTORC1.

References

Troubleshooting & Optimization

"Anticancer agent 191" solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 191. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of probenecid. Its primary mechanism of action is the inhibition of efflux pumps in cancer cells, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).[1][2] By blocking these pumps, this compound increases the intracellular accumulation and thereby enhances the efficacy of co-administered anticancer drugs, such as vincristine and vinblastine.[1][2]

Q2: What is the recommended storage for this compound?

For long-term stability, it is recommended to store this compound under the following conditions:

  • Powder: -20°C for up to 3 years.[1]

  • In solvent: -80°C for up to 1 year.[1]

The compound is typically shipped with blue ice or at ambient temperature.[1]

Troubleshooting Guide: Solubility

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

Based on available data and information on its parent compound, probenecid, the following solvents can be used for solubilizing this compound. It is always recommended to start with a small amount of the compound to test solubility.

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Up to 40 mg/mLThis is a good starting solvent for creating a stock solution.[1] Probenecid, the parent compound, has a reported solubility of approximately 30 mg/mL in DMSO.[3]
Ethanol ~10 mg/mLProbenecid has a reported solubility of approximately 10 mg/mL in ethanol.[3]
Aqueous Buffers (e.g., PBS) Sparingly solubleDirect dissolution in aqueous buffers is not recommended due to low solubility.[3] To prepare an aqueous solution, first dissolve the compound in DMSO to create a concentrated stock, and then dilute this stock into the aqueous buffer of choice. A 1:5 dilution of a DMSO stock in PBS (pH 7.2) has been reported for probenecid, resulting in a solubility of approximately 0.15 mg/mL.[3]

Q4: How can I prepare a working solution of this compound for in vivo studies?

A suggested formulation for in vivo administration to achieve a working concentration of 2 mg/mL is as follows:

  • Prepare a 40 mg/mL stock solution of this compound in DMSO.[1]

  • To prepare the final injection solution, combine the following in order:

    • DMSO (from your stock solution)

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline, PBS, or ddH₂O[1]

For example, to prepare 1 mL of a 2 mg/mL working solution, you would use 50 µL of the 40 mg/mL DMSO stock.

Troubleshooting Guide: Stability

Q5: How stable is this compound in solution?

While specific stability studies on this compound are not widely available, general recommendations are to store stock solutions at -80°C for up to one year.[1] For working solutions in aqueous buffers, it is advisable to prepare them fresh daily to avoid potential degradation. The stability of similar compounds can be affected by pH, light, and temperature.[4][5]

Q6: Are there any known degradation pathways for this compound?

Currently, there is no publicly available information on the specific degradation pathways of this compound. As a probenecid derivative, it is a sulfonamide. The stability of sulfonamides can be influenced by pH and exposure to light.

Experimental Protocols & Methodologies

Q7: Can you provide a general protocol for an efflux pump inhibition assay?

A common method to assess the inhibition of efflux pumps like P-gp is to measure the intracellular accumulation of a fluorescent substrate. A general protocol using Rhodamine 123 is provided below.

Protocol: Rhodamine 123 Accumulation Assay

Objective: To determine the ability of this compound to inhibit P-gp mediated efflux of Rhodamine 123.

Materials:

  • Cancer cell line overexpressing P-gp (e.g., MCF-7/ADR) and a parental control cell line (e.g., MCF-7).

  • This compound

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Verpamil (positive control for P-gp inhibition)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound or the positive control (Verapamil). Incubate for 1-2 hours.

  • Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 60-90 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis: Increased fluorescence in cells treated with this compound compared to untreated cells indicates inhibition of Rhodamine 123 efflux.

Signaling Pathways and Workflows

Mechanism of Action: Inhibition of Efflux Pumps

This compound functions by inhibiting efflux pumps such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells, leading to multidrug resistance.

cluster_cell Inside Cancer Cell This compound This compound Efflux Pumps (P-gp, BCRP, MRPs) Efflux Pumps (P-gp, BCRP, MRPs) This compound->Efflux Pumps (P-gp, BCRP, MRPs) Inhibits Chemotherapeutic Drug Chemotherapeutic Drug Efflux Pumps (P-gp, BCRP, MRPs)->Chemotherapeutic Drug Effluxes Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Cancer Cell Cancer Cell Chemotherapeutic Drug->Cancer Cell Enters Enhanced Cytotoxicity & Apoptosis Enhanced Cytotoxicity & Apoptosis Increased Intracellular Drug Concentration->Enhanced Cytotoxicity & Apoptosis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed P-gp overexpressing cells C Pre-incubate cells with This compound A->C B Prepare solutions of this compound B->C D Add fluorescent substrate (e.g., Rhodamine 123) C->D E Incubate D->E F Wash cells to remove extracellular substrate E->F G Measure intracellular fluorescence F->G H Analyze data and determine IC50 G->H This compound This compound P-glycoprotein (P-gp) P-glycoprotein (P-gp) This compound->P-glycoprotein (P-gp) Inhibits Cell Survival & Proliferation Cell Survival & Proliferation P-glycoprotein (P-gp)->Cell Survival & Proliferation Contributes to MEK_ERK_Pathway MEK/ERK Pathway MEK_ERK_Pathway->Cell Survival & Proliferation Promotes P_gp_Expression P-gp Expression MEK_ERK_Pathway->P_gp_Expression Regulates PI3K_Akt_Pathway PI3K/Akt Pathway PI3K_Akt_Pathway->Cell Survival & Proliferation Promotes PI3K_Akt_Pathway->P_gp_Expression Regulates

References

Optimizing "Anticancer agent 191" concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Onco-Block-191

Welcome to the technical support center for Onco-Block-191. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the use of Onco-Block-191 in your cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the optimal concentration of Onco-Block-191 for my cell line?

The optimal concentration is highly cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow it down based on the initial results.

2. I am not observing the expected level of cytotoxicity. What could be the reason?

Several factors could contribute to lower-than-expected efficacy:

  • Cell Line Resistance: The target pathway, the Growth Factor Receptor Signaling (GFRS) pathway, may not be the primary driver of proliferation in your chosen cell line.

  • Incorrect Concentration: The concentration used may be too low. Refer to the recommended concentration ranges in Table 1 and perform a dose-response curve.

  • Agent Degradation: Ensure proper storage of Onco-Block-191 at -20°C and protect it from light. Prepare fresh dilutions for each experiment.

  • High Seeding Density: An excessively high cell density can reduce the effective concentration of the agent per cell. Optimize your cell seeding density.

3. I am observing significant cell death even at low concentrations. How can I mitigate this?

  • Reduce Incubation Time: Shorten the duration of exposure to Onco-Block-191.

  • Lower Concentration Range: Test a lower range of concentrations in your dose-response experiments.

  • Check for Off-Target Effects: At high concentrations, off-target effects can lead to non-specific toxicity. Correlate the observed cell death with the inhibition of the target KPS protein (see Western Blotting protocol).

4. How should I dissolve and store Onco-Block-191?

Onco-Block-191 is soluble in DMSO. Prepare a stock solution of 10 mM in DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Data Presentation

Table 1: IC50 Values of Onco-Block-191 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
HCT116Colon Cancer85
U87 MGGlioblastoma250

Table 2: Recommended Concentration Ranges for Common Assays

AssayRecommended Concentration RangeIncubation Time
Cell Viability (MTT)0.1 nM - 10 µM24 - 72 hours
Apoptosis (Annexin V)1x, 5x, 10x IC5024 - 48 hours
Western Blotting1x, 5x IC506 - 24 hours

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 of Onco-Block-191.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Onco-Block-191 in culture medium. Replace the old medium with the medium containing different concentrations of the agent. Include a vehicle control (DMSO at 0.1%).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by Onco-Block-191.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Onco-Block-191 at 1x, 5x, and 10x the IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

3. Western Blotting for KPS Pathway Inhibition

This protocol is for confirming the on-target effect of Onco-Block-191.

  • Cell Lysis: Treat cells with Onco-Block-191 at 1x and 5x the IC50 for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated KPS (p-KPS) and total KPS overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-KPS/total KPS ratio indicates target engagement.

Visualizations

GFRS_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KPS KPS GFR->KPS Activates Downstream Downstream Signaling KPS->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation OncoBlock Onco-Block-191 OncoBlock->KPS Inhibits Experimental_Workflow Start Start: Cell Line Selection DoseResponse 1. Dose-Response Curve (MTT Assay) Start->DoseResponse IC50 2. Determine IC50 Value DoseResponse->IC50 ApoptosisAssay 3. Apoptosis Assay (Annexin V) IC50->ApoptosisAssay WesternBlot 4. Target Validation (Western Blot for p-KPS) IC50->WesternBlot Conclusion Conclusion: Optimal Concentration and Mechanism Confirmed ApoptosisAssay->Conclusion WesternBlot->Conclusion Troubleshooting_Tree Start Unexpected Results LowEfficacy Low Efficacy? Start->LowEfficacy HighToxicity High Toxicity? Start->HighToxicity LowEfficacy->HighToxicity No CheckConc Concentration too low? Increase dose. LowEfficacy->CheckConc Yes CheckConcHigh Concentration too high? Decrease dose. HighToxicity->CheckConcHigh Yes CheckAgent Agent degraded? Use fresh stock. CheckConc->CheckAgent CheckCellLine Cell line resistant? Verify KPS expression. CheckAgent->CheckCellLine CheckIncubation Incubation too long? Shorten time. CheckConcHigh->CheckIncubation CheckOffTarget Off-target effects? Confirm with Western Blot. CheckIncubation->CheckOffTarget

"Anticancer agent 191" toxicity in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Parthenolide (PTL)

Welcome to the Technical Support Center for Parthenolide (PTL) Research. This resource is designed to assist researchers, scientists, and drug development professionals in their studies of Parthenolide, a promising anticancer agent with selective toxicity towards cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is Parthenolide and why is it studied in cancer research?

A1: Parthenolide (PTL) is a naturally occurring sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium).[1][2][3] It has garnered significant interest in oncology for its demonstrated ability to selectively induce apoptosis (programmed cell death) in various cancer cells while having minimal toxic effects on normal, healthy cells.[2][4][5] This selective toxicity makes it a promising candidate for cancer therapy.

Q2: What is the primary mechanism of Parthenolide's selective anticancer activity?

A2: The selective action of Parthenolide is largely attributed to its ability to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) within cancer cells.[2][6][7][8] Cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells, making them more vulnerable to further ROS insults. PTL has been shown to reduce the cellular levels of glutathione (GSH), a key antioxidant, leading to ROS accumulation and subsequent apoptosis.[1][3][7][8]

Q3: Which signaling pathways are affected by Parthenolide treatment in cancer cells?

A3: Parthenolide modulates multiple signaling pathways crucial for cancer cell survival and proliferation. Key targets include:

  • NF-κB Pathway: PTL is a well-established inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][6][9][10][11] It can inhibit the IκB kinase (IKK) complex or directly interact with the p65 subunit of NF-κB, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.[1][6][8]

  • p53 Pathway: Parthenolide can activate the tumor suppressor protein p53.[3][6] This can occur through the degradation of MDM2, a negative regulator of p53, leading to increased p53 activity and apoptosis.[1][8]

  • STAT3 Pathway: PTL has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, which is crucial for the expression of genes involved in cell survival and proliferation.[1][8]

  • MAPK/Erk Pathway: In some cancer types, such as non-small cell lung cancer, Parthenolide has been found to suppress the B-Raf/MAPK/Erk signaling pathway.[12]

Q4: I am observing toxicity in my normal cell line controls when treated with Parthenolide. What could be the reason?

A4: While Parthenolide generally shows selective toxicity, some normal cell types might exhibit sensitivity, especially at higher concentrations or with prolonged exposure. For instance, Human Umbilical Vein Endothelial Cells (HUVEC) have shown sensitivity to Parthenolide.[13] Ensure you are using an appropriate concentration range based on published IC50 values for your specific cell lines. It is also crucial to maintain a healthy, low-passage culture of your normal cells, as stressed or senescent cells may be more susceptible to drug-induced toxicity.

Q5: My cancer cell line is showing resistance to Parthenolide. What are the possible mechanisms?

A5: Resistance to Parthenolide can arise from several factors. Cancer cells with a robust antioxidant capacity, including high levels of glutathione (GSH) and associated enzymes, may effectively neutralize the ROS induced by Parthenolide. Additionally, mutations or alterations in the signaling pathways targeted by PTL, such as constitutive activation of downstream effectors in the NF-κB pathway, could confer resistance. Consider investigating the antioxidant status and the integrity of the NF-κB and p53 pathways in your resistant cell line.

Troubleshooting Guides

Troubleshooting Inconsistent IC50 Values in Cytotoxicity Assays
Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between replicate experiments.Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.Ensure thorough cell suspension mixing before and during plating. Avoid seeding cells in the perimeter wells of the plate, which are prone to the "edge effect".[14]
Parthenolide Instability: PTL may degrade over time in solution.Prepare fresh stock solutions of Parthenolide in a suitable solvent (e.g., DMSO) and dilute to the final working concentration immediately before use. Store stock solutions at -20°C or lower.
Variable Incubation Times: Inconsistent exposure time to the drug.Standardize the incubation period for all experiments. For MTT assays, a 48-hour incubation is commonly used to determine IC50 values.[15][16]
Metabolic State of Cells: Differences in the metabolic activity of cells at the time of the assay.Use cells from a consistent passage number and ensure they are in the logarithmic growth phase when seeding for the experiment.
Troubleshooting ROS Detection Assays
Observed Problem Potential Cause Recommended Solution
No significant increase in ROS levels in Parthenolide-treated cancer cells.Incorrect Probe Concentration: Suboptimal concentration of the ROS-sensitive fluorescent probe (e.g., DCFH-DA).Titrate the concentration of the ROS probe to determine the optimal working concentration for your specific cell line. A typical starting concentration for DCFH-DA is 1-10 µM.[17]
Timing of Measurement: ROS production can be transient.Perform a time-course experiment to identify the peak of ROS production after Parthenolide treatment. Some studies have detected increased ROS as early as 2-3 hours post-treatment.[18]
Cellular Antioxidant Response: Cancer cells may upregulate their antioxidant defenses to counteract the initial ROS burst.Consider co-treatment with an inhibitor of glutathione synthesis (e.g., buthionine sulfoximine) to enhance the ROS-inducing effect of Parthenolide.
High background fluorescence in control cells.Autofluorescence: Cells may have high intrinsic fluorescence.Include an unstained cell control to measure and subtract the background autofluorescence.
Probe Oxidation: The fluorescent probe may be oxidized by light or air.Protect the probe from light and prepare fresh working solutions for each experiment.[19][20]

Quantitative Data Summary

Table 1: IC50 Values of Parthenolide in Various Human Cancer and Normal Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
Cancer Cell Lines
A549Lung Carcinoma4.3Not Specified[13]
15.38 ± 1.13Not Specified[12]
TE671Medulloblastoma6.5Not Specified[13]
HT-29Colon Adenocarcinoma7.0Not Specified[13]
SiHaCervical Cancer8.42 ± 0.7648[15][16][21]
MCF-7Breast Cancer9.54 ± 0.8248[15][16][21]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45Not Specified[12]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09Not Specified[12]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21Not Specified[12]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35Not Specified[12]
CNE1Nasopharyngeal Carcinoma20.05 (24h), 7.46 (48h)24, 48[22]
CNE2Nasopharyngeal Carcinoma32.66 (24h), 10.47 (48h)24, 48[22]
AsPC-1 (Gemcitabine-sensitive)Pancreatic Cancer>1048[11]
MIA PaCa-2 (Gemcitabine-sensitive)Pancreatic Cancer>1048[11]
A2058Melanoma2024[23]
Normal Cell Lines
HUVECHuman Umbilical Vein Endothelial Cells2.8Not Specified[13]
L929Mouse Fibroblast2724[23]
HMECHuman Mammary Epithelial CellsLow ToxicityNot Specified[4]
Normal Hematopoietic ProgenitorsN/ALow ToxicityNot Specified[1][10]
Normal Prostate Epithelial CellsN/ALow ToxicityNot Specified[4]
Table 2: Apoptosis Induction by Parthenolide in Cancer Cells
Cell LineCancer TypeTreatment Concentration (µM)Apoptosis Rate (%)Key Molecular ChangesCitation
GLC-82Non-Small Cell Lung Cancer5.019.82 ± 0.62-[12]
10.027.17 ± 1.20-[12]
20.037.30 ± 2.41-[12]
SiHaCervical Cancer8.42 (IC50)Not Specified↑p53 (9.67-fold), ↑Bax, ↓Bcl-2[15][16]
MCF-7Breast Cancer9.54 (IC50)Not Specified↑p53 (3.15-fold), ↑Bax, ↓Bcl-2[15][16]
SW620Colorectal CancerDose-dependentDose-dependent increase↓Bcl-2, ↓Bcl-xL, ↑Cleaved Caspase-3[24]
Lymphoid Malignancy Cell Lines (various)Lymphoid MalignanciesDose-dependentSignificant increase↓Mitochondrial membrane potential, ↑Activated Caspase-3[7]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of Parthenolide on adherent and suspension cell lines.[14][25][26]

Materials:

  • Parthenolide (PTL)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[26]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14][25]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • For suspension cells, seed at a density of 0.5-1.0 x 10^5 cells/mL.[27]

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment (for adherent cells).[27]

  • Parthenolide Treatment:

    • Prepare a stock solution of Parthenolide in DMSO.

    • Perform serial dilutions of Parthenolide in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Parthenolide. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is common for IC50 determination.[15][16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[25]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[26]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[26]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14][26]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[26]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[14][25][26] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Parthenolide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[17][19][20]

Materials:

  • DCFH-DA probe

  • Parthenolide-treated and control cells

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture and treat cells with Parthenolide for the desired time in a suitable culture plate (e.g., 96-well black plate with a clear bottom for plate reader analysis).

  • Probe Loading:

    • Prepare a working solution of DCFH-DA in pre-warmed serum-free medium or PBS at a final concentration of 1-10 µM.[17][19]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[19][20]

  • Washing:

    • After incubation, remove the DCFH-DA solution and gently wash the cells twice with PBS to remove any excess probe.[20]

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity immediately using:

      • Fluorescence Microplate Reader: Excitation at ~485 nm and emission at ~535 nm.[20]

      • Flow Cytometer: Analyze using a 488 nm laser for excitation.

      • Fluorescence Microscope: Visualize the green fluorescence indicating ROS production.

  • Data Analysis:

    • Subtract the background fluorescence from untreated, unstained cells.

    • Quantify the fold change in fluorescence intensity in Parthenolide-treated cells compared to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Parthenolide_Mechanism_of_Action PTL Parthenolide (PTL) ROS ↑ Reactive Oxygen Species (ROS) PTL->ROS induces GSH ↓ Glutathione (GSH) PTL->GSH depletes IKK IKK Complex PTL->IKK inhibits p65_IkB NF-κB (p65)/IκB PTL->p65_IkB inhibits p65 directly MDM2 MDM2 PTL->MDM2 promotes degradation STAT3 STAT3 Phosphorylation PTL->STAT3 inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria damages GSH->ROS neutralizes IKK->p65_IkB phosphorylates IκB p65_nuc NF-κB (p65) (Nuclear Translocation) p65_IkB->p65_nuc releases p65 Anti_Apoptotic ↓ Anti-Apoptotic Gene Transcription (e.g., Bcl-2) p65_nuc->Anti_Apoptotic activates Anti_Apoptotic->Mitochondria protects p53 ↑ p53 Activation MDM2->p53 inhibits Pro_Apoptotic ↑ Pro-Apoptotic Gene Transcription (e.g., Bax) p53->Pro_Apoptotic activates Pro_Apoptotic->Mitochondria promotes dysfunction Caspases Caspase Activation Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes STAT3_nuc ↓ STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_nuc leads to Survival_Genes ↓ Survival Gene Transcription STAT3_nuc->Survival_Genes activates

Caption: Simplified signaling pathways affected by Parthenolide in cancer cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate (24h) for attachment Seed_Cells->Incubate_Attach Add_PTL Add Parthenolide (various concentrations) Incubate_Attach->Add_PTL Incubate_Drug Incubate (e.g., 48h) Add_PTL->Incubate_Drug Add_MTT Add MTT Reagent (10-20 µL) Incubate_Drug->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate % Viability, IC50) Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

References

Technical Support Center: Synthesis of Platinum-191 Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Platinum-191 (¹⁹¹Pt) labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for producing ¹⁹¹Pt?

A1: ¹⁹¹Pt is a radionuclide that can be produced using particle accelerators. The primary production routes involve the proton bombardment of iridium (Ir) targets or the irradiation of natural platinum foils.[1][2][3] Another method involves the (n,2n) reaction induced by accelerator neutrons.[4] For instance, the ¹⁹¹Ir(p,n)¹⁹¹Pt reaction is a common production pathway.[3] Following irradiation, the ¹⁹¹Pt must be chemically separated and purified from the target material and other byproducts.[1][5]

Q2: What are the key challenges in labeling compounds with ¹⁹¹Pt?

A2: The primary challenges in the synthesis of ¹⁹¹Pt-labeled compounds include:

  • Achieving high radiochemical purity: The formation of multivalent byproducts and unreacted ¹⁹¹Pt can reduce the purity of the final product.[6]

  • Controlling reaction conditions: Labeling efficiency is sensitive to factors such as temperature, pH, and the concentration of reactants.[6] For example, higher temperatures or reactant concentrations can sometimes lead to an increase in undesirable byproducts.[6]

  • Choice of chelator or linking moiety: The stability and reactivity of the bond between ¹⁹¹Pt and the compound of interest are critical. For instance, some linkages, like thiourea, can be reactive and lead to uncontrollable coordination forms.[6]

  • Handling no-carrier-added (n.c.a.) ¹⁹¹Pt: N.c.a. ¹⁹¹Pt is highly desirable to maximize specific activity and minimize chemical toxicity, but its unique chemistry requires carefully developed labeling methods.[6][7]

  • Protein binding of free ¹⁹¹Pt: Unchelated ¹⁹¹Pt has a high affinity for proteins, which can complicate in vitro and in vivo studies if not properly complexed.[6][7]

Q3: What are the recommended chelating agents for ¹⁹¹Pt?

A3: The choice of chelating agent is crucial for the stability and biological behavior of the labeled compound. Common chelators and functional groups for labeling with metallic radioisotopes are also applicable to ¹⁹¹Pt. These include:

  • Diethylenetriaminepentaacetic acid (DTPA): A widely used chelator for radiometals.[5][6]

  • Cysteine (Cys): The thiol group in cysteine forms a strong bond with platinum, making it an effective labeling agent.[5][6][7] In some applications, labeling via cysteine has shown higher cellular uptake compared to DTPA.[6][7]

  • Ethylenediaminediacetic acid (EDDA): Can form more stable complexes with ¹⁹¹Pt compared to DTPA due to its sulfur-based functional groups.[6][7]

The affinity of functional groups for n.c.a. ¹⁹¹Pt generally follows the order: thiol (-SH) > sulfide (-SR) > primary amine (-NH₂) > carboxyl (-COOH).[7]

Troubleshooting Guides

Problem 1: Low Radiochemical Purity and Multiple Peaks in HPLC Analysis
Possible Cause Suggested Solution
Formation of Multivalent Byproducts Optimize the concentration of the conjugate. Lower concentrations (e.g., 45 μM) may be necessary to avoid multivalent coordination, especially when using reactive linkers like cysteine.[6]
Unfavorable Reaction Temperature Adjust the reaction temperature. A moderate temperature (e.g., 45 °C) may be optimal to minimize byproduct formation.[6]
Reactive Linker Chemistry If using a linker with multiple reactive sites (e.g., a thiourea linkage in conjunction with DTPA), consider synthesizing an analog with a more stable bond, such as an amide linkage, to avoid uncontrollable coordination.[6]
Incorrect pH of Reaction Mixture Ensure the pH of the reaction buffer is optimized for the specific chelation chemistry. A pH range of 7-8 is often used for labeling with DTPA or cysteine.[6]
Problem 2: Poor Cellular Uptake of the Labeled Compound
Possible Cause Suggested Solution
Increased Polarity of the Labeled Compound The choice of chelator can significantly alter the hydrophobicity of the final compound. If high membrane permeability is required, consider a less polar linker. For example, labeling via cysteine has been shown to maintain the hydrophobicity of Hoechst33258, leading to efficient cell membrane passage, whereas DTPA increases polarity.[6][7]
Dechelation and Protein Binding If the ¹⁹¹Pt complex is unstable in biological media, it may dechelate and bind to proteins, reducing its availability to target cells. Consider using a more stable chelator like EDDA, which has shown to reduce protein binding of ¹⁹¹Pt more effectively than DTPA.[6][7]
Low Specific Activity If using carrier-added ¹⁹¹Pt, the large amount of non-radioactive platinum may saturate cellular uptake mechanisms or cause chemical toxicity that masks the behavior of the radiolabeled compound.[7] Whenever possible, use no-carrier-added (n.c.a.) ¹⁹¹Pt.[6][7]

Experimental Protocols

Protocol 1: General Labeling of a Hoechst33258 Derivative with n.c.a. ¹⁹¹Pt via Cysteine

This protocol is adapted from a published method for labeling Cys-Hoechst33258.[6]

Materials:

  • Cys-Hoechst33258 conjugate

  • n.c.a. ¹⁹¹Pt (as [¹⁹¹Pt]PtCl₄²⁻ in KCl/HCl solution)

  • Phosphate buffer (0.1 M)

  • Potassium chloride (KCl)

  • Dimethyl sulfoxide (DMSO)

  • Preparative HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the Cys-Hoechst33258 conjugate at a concentration of 45 μM in a buffer solution (e.g., 200 μL) consisting of 0.1 M phosphate, 0.1–0.2 M KCl, and 7 M DMSO.

  • Adjust the pH of the reaction mixture to between 7 and 8.

  • Add the n.c.a. ¹⁹¹Pt solution (e.g., at an activity concentration of 50 kBq/μL) to the reaction mixture.

  • Incubate the reaction at a moderate temperature, for example, 45 °C. The incubation time should be optimized for the specific reaction.

  • Following incubation, purify the [¹⁹¹Pt]Pt-Cys-Hoechst33258 using preparative HPLC.

  • Analyze the radiochemical purity of the collected fractions using analytical HPLC. A purity of approximately 90% has been reported with this method.[6]

Data Presentation

Parameter [¹⁹¹Pt]Pt-DTPA-Hoechst33258 [¹⁹¹Pt]Pt-Cys-Hoechst33258 [¹¹¹In]In-DTPA-Hoechst33258
Radiochemical Purity >95%~90%>95%
Protein Binding (in 10% FBS) ~42% (for ¹⁹¹Pt-DTPA)Not explicitly stated, but Cys is a strong binderNot explicitly stated
DNA Binding Rate (%ID/µg in U2OS-53BP1 cells) 0.015 ± 0.0020.13 ± 0.010.0010 ± 0.0001
DNA-binding to Cell Fraction Ratio (in U2OS-53BP1 cells) ~2%~2%0.3%

Data synthesized from Obata et al. (2022).[6]

Visualizations

Logical Workflow for Troubleshooting Low Radiochemical Purity

G start Low Radiochemical Purity/ Multiple HPLC Peaks check_conc Is Conjugate Concentration Optimized? start->check_conc check_temp Is Reaction Temperature Optimized? check_conc->check_temp Yes solution_conc Decrease Conjugate Concentration check_conc->solution_conc No check_linker Is Linker Chemistry Stable? check_temp->check_linker Yes solution_temp Adjust to Moderate Temperature (e.g., 45°C) check_temp->solution_temp No check_ph Is Reaction pH Correct? check_linker->check_ph Yes solution_linker Synthesize Analog with Stable Linker (e.g., Amide) check_linker->solution_linker No solution_ph Adjust pH to Optimal Range (e.g., 7-8) check_ph->solution_ph No end Improved Purity check_ph->end Yes solution_conc->end solution_temp->end solution_linker->end solution_ph->end

Caption: Troubleshooting workflow for low radiochemical purity.

Experimental Workflow for ¹⁹¹Pt Labeling and Purification

G cluster_prep Reaction Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_conjugate Prepare Conjugate Solution mix Mix Reactants prep_conjugate->mix prep_buffer Prepare Reaction Buffer (pH 7-8) prep_buffer->mix prep_pt Obtain n.c.a. ¹⁹¹Pt prep_pt->mix incubate Incubate at Controlled Temperature mix->incubate hplc_prep Preparative HPLC incubate->hplc_prep collect Collect Fractions hplc_prep->collect hplc_anal Analytical HPLC for Purity Check collect->hplc_anal end_product Purified ¹⁹¹Pt-Labeled Compound hplc_anal->end_product

Caption: General workflow for ¹⁹¹Pt labeling and purification.

References

"Anticancer agent 191" interference with fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 191, particularly concerning its potential interference with fluorescent dyes in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of probenecid that functions as a cancer cell efflux inhibitor.[1] Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and/or multiple multidrug resistance proteins (MRPs).[1][2] By blocking these efflux pumps, this compound increases the intracellular accumulation and efficacy of other anticancer drugs, such as vincristine.[1][2]

Q2: Can this compound interfere with fluorescent dyes in my experiments?

While there is no specific literature detailing fluorescence interference caused by this compound, it is a small molecule, and like many small molecules, it has the potential to interfere with fluorescence-based assays.[3][4] Interference can manifest as autofluorescence (the compound itself fluoresces) or quenching (the compound reduces the fluorescence of a dye).[3][5]

Q3: What are the common fluorescent dyes used in cancer research that could potentially be affected?

A wide range of fluorescent dyes are used in cancer research for various applications like immunofluorescence, flow cytometry, and cell viability assays.[6][7] Commonly used dyes include:

  • Nuclear Stains: DAPI, Hoechst dyes

  • Cytoskeletal Stains: Phalloidin conjugated to dyes like FITC or TRITC

  • Antibody Labels: FITC, TRITC, Alexa Fluor dyes (e.g., Alexa Fluor 488, Alexa Fluor 594), Cy5[8]

  • Viability Dyes: Calcein AM, Propidium Iodide

  • Organelle Stains: MitoTracker dyes[8]

Q4: How can I determine if this compound is causing autofluorescence in my assay?

To check for autofluorescence, you should run a control experiment with cells or your assay system treated only with this compound at the same concentration used in your main experiment. Image or measure the fluorescence in the channel of interest without the addition of your fluorescent dye. A signal significantly above the background of untreated controls would indicate autofluorescence.

Troubleshooting Guide

Issue 1: Unexpected Increase in Fluorescence Signal

If you observe an unexpected increase in your fluorescence signal in the presence of this compound, it could be due to the compound's intrinsic fluorescence (autofluorescence).

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample containing only this compound in your assay buffer or media at the experimental concentration. Measure the fluorescence at the excitation and emission wavelengths of your dye.

  • Spectral Scan: If your plate reader or spectrophotometer allows, perform a spectral scan of this compound to determine its excitation and emission spectra. This will help identify if there is spectral overlap with your dye.

  • Use a Different Fluorescent Dye: If significant autofluorescence is detected, consider switching to a fluorescent dye with a different spectral profile (e.g., a red-shifted dye) to minimize overlap.[5]

Issue 2: Unexpected Decrease in Fluorescence Signal

A decrease in fluorescence signal in the presence of this compound could indicate fluorescence quenching.

Troubleshooting Steps:

  • In Vitro Quenching Assay: In a cell-free system, mix your fluorescent dye with varying concentrations of this compound. Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence suggests quenching.

  • Change Dye Concentration: Increasing the concentration of the fluorescent dye might overcome a mild quenching effect.

  • Select an Alternative Dye: Some dyes are more susceptible to quenching than others. Trying a different dye with a similar target but a different chemical structure might resolve the issue.

Issue 3: Inconsistent or Variable Staining

Inconsistent staining patterns could be due to the biological effect of this compound (inhibition of efflux pumps) affecting the localization of certain fluorescent dyes that are substrates of these pumps.

Troubleshooting Steps:

  • Dye Efflux Assay: Determine if your fluorescent dye is a substrate of the efflux pumps inhibited by this compound (P-gp, BCRP, MRPs). This can be done by comparing dye accumulation in cells with and without the presence of the agent.

  • Optimize Incubation Time: Adjust the incubation time with the fluorescent dye to see if a more stable and consistent staining can be achieved.

  • Use a Fixable Dye: For endpoint assays, consider using a fixable dye to capture the staining pattern at a specific time point, which can then be analyzed after washing away the compound.

Experimental Protocols

Protocol 1: Autofluorescence Assessment of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for common fluorescent dyes.

Materials:

  • This compound

  • Assay buffer (e.g., PBS) or cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of this compound in the assay buffer or medium, ranging from your highest experimental concentration down to a blank control.

  • Pipette 100 µL of each dilution into the wells of the 96-well plate.

  • Read the plate on a fluorescence microplate reader at the excitation and emission wavelengths of the fluorescent dyes you plan to use (see table below).

  • Subtract the background fluorescence from the blank control wells.

  • Plot the fluorescence intensity against the concentration of this compound.

Table 1: Example Wavelength Settings for Autofluorescence Check

Fluorescent DyeExcitation (nm)Emission (nm)
DAPI358461
FITC / Alexa Fluor 488495519
TRITC / Alexa Fluor 594590617
Cy5650670
Protocol 2: In Vitro Quenching Assay

Objective: To assess the potential of this compound to quench the fluorescence of a specific dye.

Materials:

  • This compound

  • Fluorescent dye of interest (e.g., Fluorescein)

  • Assay buffer (e.g., PBS)

  • 96-well black plates

  • Fluorescence microplate reader

Method:

  • Prepare a working solution of the fluorescent dye in the assay buffer at your experimental concentration.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the wells of the 96-well plate, mix a constant volume of the fluorescent dye solution with an equal volume of the this compound dilutions.

  • Include a control with the fluorescent dye and assay buffer only.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your dye.

  • Calculate the percentage of quenching for each concentration of this compound relative to the control.

Visualizations

experimental_workflow cluster_issue Observed Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes issue Unexpected Change in Fluorescence Signal autofluorescence Autofluorescence Check (Compound-Only Control) issue->autofluorescence Signal Increase? quenching Quenching Assay (In Vitro Test) issue->quenching Signal Decrease? spectral_scan Perform Spectral Scan autofluorescence->spectral_scan positive_autofluorescence Compound is Autofluorescent autofluorescence->positive_autofluorescence positive_quenching Compound Quenches Fluorescence quenching->positive_quenching change_dye Switch to a Dye with Different Spectral Properties spectral_scan->change_dye no_interference No Direct Interference change_dye->no_interference positive_autofluorescence->change_dye positive_quenching->change_dye

Caption: Troubleshooting workflow for fluorescence interference.

signaling_pathway cluster_cell Cancer Cell drug Anticancer Drug (e.g., Vincristine) pump Efflux Pump (P-gp, BCRP, MRPs) drug->pump Efflux accumulation Increased Intracellular Drug Accumulation drug->accumulation agent191 This compound agent191->pump Inhibition pump->accumulation apoptosis Cell Death (Apoptosis) accumulation->apoptosis

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Guide: Anticancer Agent 191 Versus Verapamil for P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. The development of P-gp inhibitors to reverse MDR is a critical area of research. This guide provides a comparative analysis of a novel agent, "Anticancer agent 191," and the first-generation P-gp inhibitor, verapamil.

This compound is a probenecid derivative designed as a cancer cell efflux inhibitor, targeting P-gp, breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). It has been shown to increase the intracellular accumulation of vinblastine, a known P-gp substrate.

Verapamil , a calcium channel blocker, was one of the first compounds identified as a P-gp inhibitor. However, its clinical utility in oncology has been limited by its cardiovascular side effects and relatively low potency, with inhibitory effects typically observed in the micromolar range.

Quantitative Comparison of P-gp Inhibition

The following table summarizes the available quantitative data for the P-gp inhibitory activity of this compound and verapamil. It is important to note that the data for this compound is based on preliminary information and a direct head-to-head study with verapamil under identical experimental conditions is not yet available. The IC50 value for verapamil is provided from a study using a P-gp-mediated MDR assay in MCF-7/ADR cells.

AgentTarget(s)P-gp IC50Cell LineAssay TypeSource
This compound P-gp, BCRP, MRPsData not yet publicly availableNot specified in available abstractsLikely substrate accumulation assayBased on its described function
Verapamil P-gp, L-type calcium channels~70 µMMCF-7/ADRP-gp-mediated MDR assay with actinomycin DMedChemExpress product data[1]

Note: The lack of a publicly available IC50 value for this compound is a current limitation for a direct quantitative comparison. The provided IC50 for verapamil serves as a benchmark for a first-generation P-gp inhibitor.

Mechanism of Action

This compound: As a probenecid derivative, this compound is designed to competitively or non-competitively bind to P-gp, thereby blocking the efflux of co-administered anticancer drugs like vinblastine. Its broader specificity for other ABC transporters like BCRP and MRPs may offer an advantage in overcoming resistance mediated by multiple efflux pumps.

Verapamil: Verapamil is believed to inhibit P-gp through direct binding, competing with chemotherapeutic drugs for the same binding sites on the transporter. Some studies also suggest that verapamil can modulate P-gp expression levels. Its mechanism of action as a calcium channel blocker is distinct from its P-gp inhibitory activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of findings. Below are generalized protocols for common assays used to evaluate P-gp inhibition. The specific parameters for the study on this compound are detailed in Huttunen J, et al. Chem Biol Interact. 2024 Jan 25;388:110833 (full text required for complete details).

Rhodamine 123 Accumulation Assay

This assay is a widely used method to assess P-gp function. Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.

General Protocol:

  • Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR, KB-V1) and their parental sensitive counterparts are cultured to 70-80% confluency.

  • Incubation with Inhibitors: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound or verapamil) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the medium at a final concentration (e.g., 1-5 µM) and incubated for a further 30-60 minutes at 37°C.

  • Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Quantification: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to determine the inhibitory activity and calculate the IC50 value.

Vinblastine Accumulation Assay

This assay directly measures the effect of a P-gp inhibitor on the intracellular accumulation of a chemotherapeutic drug that is a P-gp substrate.

General Protocol:

  • Cell Culture: Similar to the rhodamine 123 assay, P-gp overexpressing and sensitive cells are cultured.

  • Incubation with Inhibitors: Cells are pre-incubated with the test inhibitor at various concentrations.

  • Drug Treatment: Radiolabeled ([³H]) or fluorescently-tagged vinblastine is added to the cells and incubated for a specific period.

  • Washing: Cells are washed thoroughly with ice-cold PBS to remove extracellular vinblastine.

  • Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of vinblastine is determined by scintillation counting (for radiolabeled drug) or fluorescence measurement.

  • Data Analysis: The increase in intracellular vinblastine concentration in the presence of the inhibitor is calculated to determine the extent of P-gp inhibition.

Visualizing the P-gp Efflux Mechanism and Inhibition

The following diagrams illustrate the P-gp mediated drug efflux and the mechanism of its inhibition.

P_gp_Efflux cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp {P-glycoprotein (P-gp)|ATP-binding cassette} Drug_out Anticancer Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Anticancer Drug Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis P_gp_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pgp {P-glycoprotein (P-gp)|Inhibitor Bound} Drug_in Anticancer Drug (Accumulates) Drug_in->Pgp Binding Inhibited Inhibitor Inhibitor (e.g., Agent 191, Verapamil) Inhibitor->Pgp Blocks Binding Site P_gp_Workflow A Start: Candidate Compounds B Primary Screening: Rhodamine 123 Accumulation Assay A->B C Identify 'Hits' (Increased Fluorescence) B->C D Secondary Screening: Substrate (e.g., Vinblastine) Accumulation Assay C->D E Determine IC50 Values D->E F Lead Optimization E->F

References

A Comparative Guide: Pt-191 Versus Non-Radioactive Cisplatin in Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radioactive isotope-labeled cisplatin, Pt-191, and conventional non-radioactive cisplatin in preclinical tumor models. The information is compiled from published experimental data to assist researchers in understanding the potential advantages of this radiopharmaceutical agent.

Enhanced Antitumor Efficacy of Pt-191

Studies have demonstrated that Pt-191 labeled cisplatin exhibits a significantly greater antitumor effect compared to its non-radioactive counterpart in tumor-bearing nude mice.[1][2] The radioactive nature of Pt-191 contributes to its enhanced cytotoxicity, combining the chemotherapeutic action of cisplatin with localized radiotherapy.

In Vitro Cytotoxicity

The enhanced effect of Pt-191 is also evident in in vitro studies. The 50% inhibitory concentration (IC50) of Pt-191 cisplatin on a human cervical carcinoma cell line (ME-180) was found to decrease with increasing specific activity, indicating a more potent cytotoxic effect compared to non-radioactive cisplatin.[3]

Specific Activity (MBq/mg)IC50 (μM)
0 (Non-radioactive Cisplatin)3.24 ± 0.08
482.77 ± 0.55
892.17 ± 0.34
1431.15 ± 0.04
1571.02 ± 0.03
1670.76 ± 0.13

Table 1: In Vitro Cytotoxicity of Pt-191 Cisplatin in ME-180 cells. Data sourced from a study on the in vitro toxicity of Pt-191-labeled cisplatin.[3]

In Vivo Tumor Growth Inhibition

In vivo studies using nude mice with human squamous cell carcinoma xenografts have shown that Pt-191 cisplatin is more effective at retarding tumor growth than non-radioactive cisplatin.[1][2] The antitumor effect was evaluated using metrics such as specific growth delay (SGD) and the area under the logarithm of the relative tumor size curve (AUC-log[RTS]), both of which showed a significant improvement with Pt-191 cisplatin treatment.[1][2] One study concluded that the cytotoxicity of 5 mg/kg of Pt-191 cisplatin was equivalent to that of 9 mg/kg of unlabeled cisplatin.[3]

Safety and Toxicity Profile

A key consideration for any cancer therapeutic is its safety profile. Studies on Pt-191 cisplatin in nude mice have shown no significant differences in mortality or weight change between mice treated with Pt-191 cisplatin and those treated with non-radioactive cisplatin, suggesting that the radioactive isotope does not add to the systemic toxic effects of the parent drug.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for in vivo comparison of Pt-191 and non-radioactive cisplatin in a nude mouse xenograft model, based on methodologies described in the cited literature.[1][2][4]

1. Cell Culture and Tumor Induction:

  • Human tumor cells (e.g., squamous cell carcinoma) are cultured under standard laboratory conditions.

  • A suspension of tumor cells is subcutaneously injected into the flank of athymic nude mice.

  • Tumor growth is monitored regularly using calipers.

2. Animal Grouping and Treatment:

  • Once tumors reach a predetermined size, mice are randomly assigned to different treatment groups:

    • Control (e.g., physiological saline)

    • Non-radioactive Cisplatin

    • Pt-191 Cisplatin (at one or more specific activities)

  • The drugs are administered, typically via intraperitoneal (i.p.) injection.

3. Monitoring and Endpoints:

  • Tumor dimensions are measured at regular intervals to calculate tumor volume.

  • Animal weight and general health are monitored as indicators of toxicity.

  • The study is concluded when tumors in the control group reach a specified size, and tumors are excised for further analysis.

  • Antitumor efficacy is assessed by comparing tumor growth inhibition, specific growth delay, and other relevant metrics between the groups.

4. Biodistribution Studies:

  • For biodistribution analysis, animals are euthanized at various time points after administration of the compounds.

  • Organs of interest (tumor, liver, kidney, spleen, etc.) and blood are collected.

  • The concentration of platinum in the tissues is determined using techniques like gamma counting (for Pt-191) and atomic absorption spectroscopy.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Phase1 Tumor Model Development cluster_Phase2 Treatment and Monitoring cluster_Phase3 Data Analysis Cell_Culture 1. Human Tumor Cell Culture Tumor_Induction 2. Subcutaneous Injection in Nude Mice Cell_Culture->Tumor_Induction Tumor_Growth 3. Tumor Growth Monitoring Tumor_Induction->Tumor_Growth Animal_Grouping 4. Randomization into Treatment Groups Tumor_Growth->Animal_Grouping Treatment 5. Administration of - Saline (Control) - Cisplatin - Pt-191 Cisplatin Animal_Grouping->Treatment Monitoring 6. Tumor Volume and Body Weight Measurement Treatment->Monitoring Efficacy_Analysis 7. Antitumor Efficacy (SGD, AUC-log[RTS]) Monitoring->Efficacy_Analysis Toxicity_Analysis 8. Toxicity Assessment (Mortality, Weight) Monitoring->Toxicity_Analysis Biodistribution 9. Biodistribution Study (Organ Platinum Levels) Monitoring->Biodistribution

In vivo experimental workflow for comparing Pt-191 and cisplatin.

Mechanism of Action: Cisplatin-Induced Apoptosis

Cisplatin exerts its cytotoxic effects primarily by inducing apoptosis in cancer cells. The mechanism involves the formation of platinum-DNA adducts, which triggers a cascade of signaling events. While the fundamental mechanism for Pt-191 is the same, the emission of Auger electrons from the radioactive platinum isotope is thought to enhance DNA damage and subsequent apoptosis.

The key signaling pathways involved in cisplatin-induced apoptosis are:

  • DNA Damage Recognition: Cisplatin forms crosslinks with DNA, which are recognized by cellular DNA damage sensors.

  • Signal Transduction: This recognition activates a network of signaling proteins, including ATR, p53, and the MAPK family (ERK, JNK, p38).

  • Apoptosome Formation: The signaling cascade leads to the release of cytochrome c from the mitochondria and the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.

Signaling Pathway Diagram

Cisplatin_Apoptosis_Pathway cluster_stimulus Cellular Entry & DNA Interaction cluster_signaling Signal Transduction Cascade cluster_execution Apoptotic Execution Cisplatin Cisplatin / Pt-191 Cisplatin DNA_Damage DNA Adducts & Cross-linking Cisplatin->DNA_Damage ATR ATR Activation DNA_Damage->ATR MAPK MAPK Pathway (JNK, p38, ERK) DNA_Damage->MAPK p53 p53 Activation ATR->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria MAPK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cisplatin-induced apoptosis signaling pathway.

References

Comparative Analysis of ZW191 in Combination Therapy for Folate Receptor-Alpha Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the emerging role of ZW191, its performance against alternative therapies, and supporting experimental data.

This guide provides a comprehensive comparison of ZW191, an investigational antibody-drug conjugate (ADC), with other therapeutic options for cancers that overexpress Folate Receptor-Alpha (FRα). The analysis is based on publicly available preclinical and clinical data to inform researchers, scientists, and drug development professionals on the evolving landscape of FRα-targeted therapies.

Introduction to ZW191

ZW191 is an antibody-drug conjugate that targets Folate Receptor-Alpha (FRα), a protein overexpressed in various solid tumors, including ovarian, endometrial, and non-small cell lung cancer.[1][2] It is composed of a humanized monoclonal antibody directed against FRα, linked to a topoisomerase I inhibitor payload, ZD06519.[2][3] The proposed mechanism of action involves the binding of ZW191 to FRα on tumor cells, leading to internalization of the ADC. Subsequently, the linker is cleaved, releasing the cytotoxic payload and inducing tumor cell death.[3] Preclinical studies have suggested that ZW191 possesses strong bystander activity, meaning it can also kill neighboring cancer cells that do not express FRα.[2][4]

Performance Comparison

The primary comparator for ZW191 is mirvetuximab soravtansine-gynx, another FRα-targeting ADC that has been a benchmark in this therapeutic class.[4][5] Preclinical data presented at the 2024 American Association for Cancer Research (AACR) Annual Meeting indicated that ZW191 demonstrated improved or similar antitumor activity compared to mirvetuximab soravtansine across ovarian tumor models with both high and low levels of FRα expression.[4]

Clinical Data Summary

Initial data from the Phase 1 clinical trial of ZW191 (NCT06555744) in patients with advanced FRα-expressing solid tumors have shown promising anti-tumor activity and a manageable safety profile.[1][6][7]

MetricZW191 (Phase 1, Preliminary Data)Mirvetuximab Soravtansine (Reference Data)
Overall Response Rate (ORR) - All Tumors 44% across all response-evaluable patients.[6][8] 53% at doses between 6.4 mg/kg and 9.6 mg/kg.[6][7][8]Varies by study and patient population.
ORR - Gynecological Cancers 50% across all dose levels.[8] 64% at doses from 6.4 mg/kg to 9.6 mg/kg.[6][7][8]Published data from various trials should be consulted for specific comparisons.
Safety Profile (Grade 3 or higher Treatment-Related Adverse Events) Thrombocytopenia (5%), Anemia (10%), Neutropenia (5%). No serious treatment-related adverse events, discontinuations, or deaths were reported in the initial findings.[8]Ocular toxicity is a known adverse event associated with mirvetuximab soravtansine.[9]

Note: This table presents preliminary data for ZW191 and is not a head-to-head comparison from a randomized clinical trial. Data for mirvetuximab soravtansine should be referenced from its respective clinical trial publications for a comprehensive understanding.

Signaling Pathway and Mechanism of Action

The therapeutic strategy of ZW191 is centered on the specific targeting of FRα-expressing cancer cells. The following diagram illustrates the proposed signaling pathway and mechanism of action.

ZW191_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ZW191 ZW191 (ADC) FRa Folate Receptor α (FRα) ZW191->FRa Binding Endosome Endosome FRa->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload ZD06519 (Payload) Lysosome->Payload Payload Release DNA DNA Damage & Apoptosis Payload->DNA Induces

ZW191 binds to FRα, is internalized, and releases its cytotoxic payload, leading to cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of ZW191.

In Vitro 3D Tumor Spheroid Cytotoxicity Assay

This assay is used to determine the cytotoxic activity of an ADC in a three-dimensional cell culture model that more closely mimics an in vivo tumor environment.

  • Cell Culture: Cancer cell lines with varying levels of FRα expression are cultured in ultra-low attachment plates to promote the formation of spheroids.

  • Treatment: Spheroids are treated with escalating concentrations of ZW191 or a comparator ADC.

  • Incubation: The treated spheroids are incubated for a defined period (e.g., 6 days).[3]

  • Viability Assessment: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

In Vivo Patient-Derived Xenograft (PDX) Model for Antitumor Activity

PDX models are utilized to assess the efficacy of a drug in a system that reflects the heterogeneity of human tumors.

PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis PatientTumor Patient Tumor Fragment Implantation Implantation into Immunocompromised Mice PatientTumor->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment with ZW191 or Vehicle Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size) Monitoring->Endpoint Evaluation Evaluation of Antitumor Activity Endpoint->Evaluation

Workflow for assessing the in vivo antitumor activity of ZW191 using patient-derived xenograft models.
  • Model Establishment: Tumor fragments from a patient are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Randomization: Mice are randomized into treatment and control groups.

  • Dosing: The treatment group receives ZW191 at a specified dose and schedule, while the control group receives a vehicle control.

  • Monitoring: Tumor volume and mouse body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.

  • Efficacy Evaluation: The antitumor activity is assessed by comparing the tumor growth inhibition between the treated and control groups.

Conclusion

ZW191 represents a promising next-generation FRα-targeting ADC with a differentiated profile from existing therapies. The preliminary clinical data suggest a favorable safety and efficacy profile, particularly in gynecological cancers. As more mature data from ongoing and future clinical trials become available, a more definitive comparison with alternative treatments will be possible. The provided experimental frameworks offer a basis for the continued evaluation of ZW191 and other novel anticancer agents. Researchers are encouraged to consult the primary literature and clinical trial databases for the most current information.

References

Head-to-Head Comparison: Anticancer Agent 191 vs. Tariquidar in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent agents developed to combat multidrug resistance (MDR) in cancer: Anticancer agent 191, a novel probenecid derivative, and tariquidar, a well-established third-generation P-glycoprotein (P-gp) inhibitor. This objective analysis is supported by available preclinical data to inform research and development decisions in the field of oncology.

Executive Summary

Multidrug resistance remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

This guide focuses on a head-to-head comparison of two inhibitors of these efflux pumps:

  • This compound: A derivative of probenecid designed to inhibit P-gp, BCRP, and/or MRPs.[1]

  • Tariquidar: A potent, noncompetitive, third-generation P-gp inhibitor that has undergone extensive preclinical and clinical evaluation.[2][3][4]

While direct comparative studies are not yet available, this guide consolidates independent experimental data to provide a parallel assessment of their performance.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and tariquidar, focusing on their potency in inhibiting MDR transporters and enhancing the efficacy of conventional anticancer drugs.

Table 1: Inhibition of MDR Transporter Activity

ParameterThis compoundTariquidarSource
Target(s) P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and/or Multidrug Resistance Proteins (MRPs)P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP) (at higher concentrations)[1],[5][6]
P-gp Binding Affinity (Kd) Not Reported5.1 nM[2]
P-gp ATPase Activity Inhibition (IC50) Not Reported43 ± 9 nM[2]
BCRP ATPase Activity Stimulation (EC50) Not Reported138.4 ± 21.4 nM[5]

Table 2: Chemosensitization and Drug Accumulation

ParameterThis compoundTariquidarSource
Cell Lines Tested MDA-MB-231 (human breast cancer), U-87 MG (human glioblastoma), MCF-7 (human breast cancer)CHrB30, K562/DOX, KB-8-5-11, C3M and various others in clinical trials[3],[2][4][7]
Chemotherapeutic Agent VinblastineVinblastine, Doxorubicin, Paclitaxel, Etoposide, Vincristine, Vinorelbine[3],[2][7]
Increase in Vinblastine Accumulation MDA-MB-231: 10-68 foldU-87 MG: 2-5 foldDose-dependent increase (EC50 = 487 ± 50 nM)[3],[2]
Reversal of Paclitaxel Resistance (IC50) Not ReportedSignificant decrease in IC50 at 10 nM, 100 nM, and 1 µM[4][6]

Mechanism of Action

Both this compound and tariquidar function by inhibiting the activity of ABC transporters, which are responsible for pumping a wide range of chemotherapeutic agents out of cancer cells. By blocking these pumps, the intracellular concentration of anticancer drugs is increased, leading to enhanced cytotoxicity and the reversal of multidrug resistance.

Tariquidar is a noncompetitive inhibitor of P-gp, meaning it does not compete with the chemotherapy drug for the same binding site.[4] It binds with high affinity to P-gp, locking it in a conformation that prevents it from effluxing its substrates.[3] While highly potent against P-gp, tariquidar has also been shown to be a substrate and inhibitor of BCRP at higher concentrations.[5]

This compound, a derivative of probenecid, is designed to inhibit a broader spectrum of ABC transporters, including P-gp, BCRP, and/or MRPs.[1] The detailed mechanism of its interaction with these transporters is still under investigation.

MDR_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Intracellular Space Intracellular Space Pgp P-gp/BCRP/MRP Intracellular Space->Pgp Binds to Transporter Increased Intracellular\nConcentration Increased Intracellular Concentration Drug Efflux Drug Efflux Pgp->Drug Efflux ATP-dependent Efflux Chemotherapy Chemotherapy Chemotherapy->Intracellular Space Enters Cell Cell Death Cell Death Increased Intracellular\nConcentration->Cell Death Induces MDR Inhibitor This compound or Tariquidar MDR Inhibitor->Pgp Inhibits

Figure 1. General mechanism of action of MDR inhibitors.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Vinblastine Accumulation Assay

Objective: To quantify the effect of an MDR inhibitor on the intracellular accumulation of the P-gp substrate, vinblastine.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, U-87 MG) are cultured to 80-90% confluency.

  • Treatment: Cells are pre-incubated with the MDR inhibitor (this compound or tariquidar) at various concentrations for a specified time (e.g., 1 hour).

  • Substrate Addition: Radiolabeled ([3H]) or fluorescently-tagged vinblastine is added to the culture medium and incubated for a defined period (e.g., 2 hours).

  • Cell Lysis and Measurement: Cells are washed to remove extracellular vinblastine, and then lysed. The intracellular concentration of vinblastine is determined by scintillation counting (for radiolabeled) or fluorescence measurement (for fluorescently-tagged).

  • Data Analysis: The fold increase in vinblastine accumulation in the presence of the inhibitor is calculated relative to control cells (treated with vinblastine alone).

P-glycoprotein (P-gp) ATPase Activity Assay

Objective: To determine the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.

Methodology:

  • Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells.

  • Assay Reaction: The membrane vesicles are incubated with the test compound (this compound or tariquidar) at various concentrations in the presence of ATP.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The IC50 value (for inhibitors) or EC50 value (for stimulators) is calculated from the dose-response curve of the compound's effect on P-gp ATPase activity.

Chemosensitization (Cytotoxicity) Assay

Objective: To evaluate the ability of an MDR inhibitor to sensitize resistant cancer cells to a chemotherapeutic agent.

Methodology:

  • Cell Seeding: P-gp-overexpressing cancer cells are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel) in the presence or absence of a fixed concentration of the MDR inhibitor (this compound or tariquidar).

  • Incubation: The cells are incubated for a period that allows for cell proliferation and drug-induced cytotoxicity (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The IC50 value (the concentration of the chemotherapeutic drug that inhibits cell growth by 50%) is calculated for each condition. The degree of chemosensitization is determined by the reduction in the IC50 value in the presence of the MDR inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Cell Line Selection (P-gp overexpressing vs. parental) B 2. Cytotoxicity Assay (Determine IC50 of chemo agent) A->B C 3. Chemosensitization Assay (Chemo agent + MDR inhibitor) B->C D 4. Drug Accumulation Assay (e.g., Rhodamine 123 or radiolabeled drug) C->D E 5. ATPase Activity Assay (Using P-gp membrane vesicles) C->E F 6. Xenograft Model Establishment (Tumor-bearing mice) G 7. Treatment (Chemo agent +/- MDR inhibitor) F->G H 8. Tumor Growth Monitoring G->H I 9. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis G->I cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Proceed to in vivo studies if promising in vitro results

Figure 2. Typical experimental workflow for evaluating MDR inhibitors.

Discussion and Future Directions

Both this compound and tariquidar show promise as agents to overcome multidrug resistance in cancer. Tariquidar is a well-characterized, potent P-gp inhibitor with a significant body of preclinical and clinical data. Its high affinity for P-gp and proven ability to sensitize cancer cells to various chemotherapeutics make it a valuable benchmark compound.

This compound, while less extensively studied, presents an interesting profile as a potential inhibitor of a broader range of ABC transporters. The significant increase in vinblastine accumulation observed in preclinical models is encouraging.[3] However, further studies are required to fully elucidate its mechanism of action, determine its potency against different MDR transporters (P-gp, BCRP, and MRPs) with specific IC50 values, and assess its in vivo efficacy and safety.

Direct, head-to-head comparative studies are crucial to definitively establish the relative advantages of each agent. Future research should focus on:

  • Determining the IC50 values of this compound against P-gp, BCRP, and various MRPs.

  • Conducting in vivo studies to compare the efficacy of this compound and tariquidar in reversing multidrug resistance in xenograft models.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound.

Such studies will provide the necessary data to guide the further development of these and other MDR inhibitors for clinical application in oncology.

References

Anticancer Agent 191 and Its Impact on ABC Transporter Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Anticancer Agent 191 and Alternative Compounds in Modulating ATP-Binding Cassette (ABC) Transporter Gene Expression in Cancer Cells.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of "this compound" and other anticancer compounds concerning their effects on the gene expression of key ATP-Binding Cassette (ABC) transporters. Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), is a major mechanism of multidrug resistance (MDR) in cancer, leading to the failure of chemotherapy. Understanding how different agents modulate the expression of these transporters is crucial for developing effective cancer therapies.

"this compound" is a novel derivative of probenecid, designed as a cancer cell efflux inhibitor targeting P-gp, BCRP, and MRPs. While specific quantitative data on its direct impact on the gene expression of these transporters is not yet widely available in peer-reviewed literature, its design as an efflux inhibitor suggests a potential role in modulating MDR. This guide will compare its conceptual framework with the known effects of other well-researched compounds—imatinib, verapamil, and curcumin—on ABC transporter gene expression, supported by experimental data from published studies.

Comparison of Effects on ABC Transporter Gene Expression

The following table summarizes the known effects of imatinib, verapamil, and curcumin on the gene expression of ABCB1, ABCG2, and ABCC1. This provides a baseline for understanding the potential impact of novel inhibitors like this compound.

AgentTarget ABC TransportersEffect on Gene ExpressionCancer Cell LineQuantitative Data (Fold Change)Reference
Imatinib ABCB1, ABCG2UpregulationCaco-2 (colon carcinoma)ABCG2: ~17-fold increaseABCB1: ~5-fold increase
Verapamil ABCB1, ABCC1Primarily functional inhibition; limited data on gene expression modulation.VariousData not available
Curcumin ABCG2, ABCC1DownregulationMCF-7, MDA-MB-231 (breast cancer)Significant reduction in protein expression; specific mRNA fold change not detailed. Associated with a >75% reduction in the BCSC population.

Note: The effect of these agents on gene expression can be cell-type specific and dependent on the duration of exposure. The data presented here are from specific experimental contexts and may not be universally applicable.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the impact of anticancer agents on ABC transporter gene expression and function.

Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression

This protocol outlines the steps to quantify the mRNA levels of ABC transporters in cancer cells following treatment with an anticancer agent.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7, Caco-2) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of the anticancer agent (e.g., this compound, imatinib, curcumin) or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • RNA Isolation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a kit-based lysis buffer).

    • Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation or column-based purification.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

    • Perform the reaction in a thermal cycler according to the kit's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target ABC transporter genes (ABCB1, ABCG2, ABCC1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

    • Run the qPCR reaction in a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Western Blotting for ABC Transporter Protein Expression

This protocol is for determining the protein levels of ABC transporters.

  • Protein Extraction:

    • Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for ABCB1, ABCG2, or ABCC1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein expression to the loading control.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in the regulation of ABC transporter expression and a typical experimental workflow.

Signaling_Pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis & Function Growth_Factors Growth Factors (EGF, IGF) Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Chemotherapeutic_Agents Chemotherapeutic Agents Chemotherapeutic_Agents->Receptor NFkB_complex IκB-NF-κB Chemotherapeutic_Agents->NFkB_complex Stress Signal PI3K PI3K Receptor->PI3K MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB_complex Inhibits IκB Transcription_Factors Transcription Factors (e.g., HIF-1α, Nrf2) mTOR->Transcription_Factors MAPK_ERK->Transcription_Factors NFkB NF-κB NFkB_complex->NFkB NF-κB Release NFkB->Transcription_Factors ABC_Gene ABC Transporter Genes (ABCB1, ABCG2, ABCC1) Transcription_Factors->ABC_Gene Transcription mRNA mRNA ABC_Gene->mRNA Transcription ABC_Protein ABC Transporter Protein mRNA->ABC_Protein Translation Drug_Efflux Drug Efflux ABC_Protein->Drug_Efflux Function

Caption: Key signaling pathways regulating ABC transporter gene expression in cancer.

Experimental_Workflow cluster_gene_expression Gene Expression Analysis cluster_protein_expression Protein Expression Analysis Start Cancer Cell Culture Treatment Treatment with This compound or Comparators Start->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Isolation Total RNA Isolation Harvest->RNA_Isolation Protein_Extraction Protein Extraction Harvest->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR Gene_Data Relative mRNA Levels (Fold Change) qPCR->Gene_Data Western_Blot Western Blotting Protein_Extraction->Western_Blot Protein_Data Relative Protein Levels Western_Blot->Protein_Data

Caption: Experimental workflow for analyzing ABC transporter expression.

Conclusion

While direct experimental data on the effect of "this compound" on ABC transporter gene expression remains to be published, its design as a multi-specific ABC transporter inhibitor places it in a critical area of cancer research. The comparative data from other agents like imatinib and curcumin highlight the complex and varied ways in which anticancer compounds can influence the expression of these key resistance-mediating proteins. Imatinib can induce the expression of ABCB1 and ABCG2, potentially leading to acquired resistance, whereas curcumin appears to have a beneficial downregulating effect on ABCG2 and ABCC1. The lack of significant gene expression modulation by verapamil underscores that functional inhibition does not always correlate with changes at the transcriptional level.

Future research should focus on elucidating the precise molecular mechanisms by which "this compound" interacts with cancer cells, including its effects on the signaling pathways that regulate ABC transporter gene expression. Such studies will be vital in determining its potential as a chemosensitizing agent and for the rational design of combination therapies to overcome multidrug resistance in cancer.

Unlocking Chemotherapy's Potential: "Anticancer Agent 191" as a Potent Modulator of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer cells is a critical challenge. "Anticancer agent 191," a derivative of probenecid, has emerged as a promising investigational compound designed to resensitize resistant cancer cells to conventional chemotherapeutic agents. This guide provides an objective comparison of the performance of standard anticancer drugs in the presence and absence of a resistance-reversing agent, supported by experimental data, to illustrate the potential of this approach.

"this compound" is an inhibitor of key efflux pumps, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). These pumps are frequently overexpressed in cancer cells and are responsible for actively transporting a wide range of anticancer drugs out of the cell, thereby reducing their efficacy. By inhibiting these pumps, "this compound" can increase the intracellular concentration of chemotherapeutic agents, restoring their cytotoxic effects.

Performance in Overcoming Drug Resistance: A Quantitative Look

To illustrate the effectiveness of this class of MDR modulators, we present data from a study on its parent compound, probenecid, which demonstrates the potentiation of standard anticancer drugs in resistant human myeloid leukemia (HL-60/AR) cells that overexpress the Multidrug Resistance-Associated Protein (MRP).

Anticancer AgentCell LineIC50 (nM) without ProbenecidIC50 (nM) with 1 mM ProbenecidFold-Potentiation
DaunorubicinHL-60 (sensitive)40 ± 8--
DaunorubicinHL-60/AR (resistant)1800 ± 26090 ± 1520.0
VincristineHL-60 (sensitive)25 ± 4--
VincristineHL-60/AR (resistant)250 ± 3235 ± 77.1

Data sourced from: G. D. S. et al. (1997). Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells. Cancer Chemotherapy and Pharmacology, 40(2), 150–158.

The data clearly shows that in the MRP-overexpressing resistant cell line (HL-60/AR), the addition of probenecid significantly lowers the concentration of daunorubicin and vincristine required to inhibit cell growth by 50% (IC50), bringing it closer to the values seen in the sensitive parent cell line. This demonstrates a significant reversal of resistance.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the representative study.

Cell Lines and Culture
  • Parental (Sensitive) Cell Line: Human myeloid leukemia (HL-60) cells.

  • Resistant Cell Line: Doxorubicin-selected, MRP-overexpressing human myeloid leukemia (HL-60/AR) cells.

  • Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2. The resistant cell line was periodically cultured in the presence of doxorubicin to maintain the resistance phenotype.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well.

  • Drug Incubation: The cells were exposed to a range of concentrations of the anticancer drug (daunorubicin or vincristine) with or without a fixed concentration of the MDR modulator (probenecid).

  • Incubation Period: The plates were incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves as the drug concentration that caused a 50% reduction in cell viability compared to untreated controls.

Drug Accumulation Studies

To confirm that the reversal of resistance was due to increased intracellular drug concentration, drug accumulation assays were performed.

  • For Daunorubicin (a fluorescent drug):

    • Cells were incubated with daunorubicin in the presence or absence of the MDR modulator.

    • After incubation, the cells were washed with cold phosphate-buffered saline (PBS).

    • The intracellular fluorescence of daunorubicin was measured using a flow cytometer.

  • For Vincristine (using a radiolabeled version):

    • Cells were incubated with [3H]vincristine with or without the MDR modulator.

    • Following incubation, the cells were washed to remove extracellular radioactivity.

    • The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for assessing the MDR reversal activity and the underlying signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity_assay Cytotoxicity Assay (MTT) cluster_drug_accumulation Drug Accumulation Assay cluster_data_analysis Data Analysis sensitive_cells Sensitive Cancer Cells (e.g., HL-60) drug_only Anticancer Drug Alone sensitive_cells->drug_only resistant_cells Resistant Cancer Cells (e.g., HL-60/AR) resistant_cells->drug_only drug_combo Anticancer Drug + 'this compound' resistant_cells->drug_combo accumulation_assay Measure Intracellular Drug Concentration resistant_cells->accumulation_assay Incubate with drug +/- 'this compound' ic50_determination IC50 Determination drug_only->ic50_determination drug_combo->ic50_determination comparison Compare IC50 Values & Drug Accumulation ic50_determination->comparison accumulation_assay->comparison

Caption: Experimental workflow for evaluating the MDR reversal activity of "this compound".

signaling_pathway cluster_cell Resistant Cancer Cell drug Anticancer Drug (e.g., Doxorubicin) efflux_pump Efflux Pump (P-gp, MRP, BCRP) drug->efflux_pump Enters cell nucleus Nucleus (DNA) drug->nucleus Reaches target agent191 This compound agent191->efflux_pump Inhibits efflux_pump->drug Pumped out apoptosis Apoptosis nucleus->apoptosis Induces

Caption: Mechanism of MDR reversal by "this compound".

Safety Operating Guide

Safe Disposal of Investigational Anticancer Agent 191: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anticancer agent 191" is not a recognized, specific therapeutic agent. The following procedures are based on established guidelines for the safe handling and disposal of investigational, cytotoxic, and antineoplastic drugs. Researchers must consult the specific Safety Data Sheet (SDS) for any compound to ensure full compliance and safety.[1][2] All disposal activities must adhere to federal, state, and local regulations.[3][4]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of investigational cytotoxic materials, referred to herein as "this compound."

Core Principles of Cytotoxic Waste Management

Due to their inherent toxicity, anticancer agents require stringent disposal protocols to protect laboratory personnel and the environment.[5] The primary routes of occupational exposure include inhalation of dust or aerosols, skin absorption, and ingestion from contaminated surfaces.[6] Therefore, all materials that come into contact with the agent must be treated as hazardous waste and segregated at the point of generation.

Key Waste Classifications:

  • Bulk Chemotherapy Waste: This is defined as waste containing more than a 3% residual amount of the original agent. It includes unused or partially used vials, syringes, IV bags, and materials from cleaning up a large spill. This category is regulated as RCRA (Resource Conservation and Recovery Act) hazardous waste.[7]

  • Trace Chemotherapy Waste: This category includes materials with less than 3% of the original drug volume, such as empty vials, tubing, and contaminated personal protective equipment (PPE).[7] While considered "RCRA empty," this waste still requires disposal via incineration to ensure the destruction of residual cytotoxic components.[7][8]

Step-by-Step Disposal Protocol for this compound

Personnel Safety: Before beginning any procedure, all personnel must be trained on the specific hazards outlined in the agent's SDS and be proficient in the use of personal protective equipment (PPE).[1][9]

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated gloves are required.[1]

  • Gown: A disposable, impermeable gown with long sleeves and closed cuffs.[10]

  • Eye and Face Protection: Safety glasses with side shields or a full-face shield must be worn.[10]

  • Respiratory Protection: A NIOSH-certified respirator may be necessary if there is a risk of aerosol generation.[11]

Waste Segregation and Containerization: Proper segregation is critical to ensure safety and compliance. Use designated, clearly labeled, and puncture-resistant containers.[5]

Waste TypeDescriptionContainer TypeDisposal Method
Bulk Liquid Waste Unused or partially used solutions of Agent 191; contaminated wash solutions.Black RCRA Hazardous Waste Container (Leak-proof, with secure lid)Hazardous Waste Incineration
Bulk Solid Waste Expired or unused intact vials/ampules; heavily contaminated debris from spills.Black RCRA Hazardous Waste Container (Puncture-resistant)Hazardous Waste Incineration
Trace Solid Waste Empty vials, IV bags, tubing, gloves, gowns, and other contaminated PPE.[12]Yellow Chemotherapy Waste Container (Puncture-resistant, with secure lid)Medical Waste Incineration
Sharps Waste Needles, syringes, and other sharps contaminated with trace amounts of Agent 191.[12]Yellow Chemotherapy Sharps Container (Puncture-proof, clearly labeled "Chemo Sharps")Medical Waste Incineration

Disposal Procedure:

  • Prepare the Disposal Area: Designate a specific area for waste accumulation, away from high-traffic zones. Ensure all necessary waste containers are readily accessible.

  • Don PPE: Put on all required PPE as listed above before handling any contaminated materials.

  • Segregate at Source: Immediately after use, segregate waste into the appropriate container.

    • Place non-sharp trace waste (gowns, gloves, empty IV bags) into the yellow chemotherapy waste container.

    • Place all contaminated sharps directly into the yellow chemotherapy sharps container without recapping.[12]

    • Dispose of any bulk waste, including partially used vials or materials from a large spill, into the black RCRA hazardous waste container.[1]

  • Seal Containers: Once a container is three-quarters full, securely seal the lid. Do not overfill containers.

  • Labeling: Ensure all containers are labeled with a hazardous waste tag that includes the Principal Investigator's name, location, and a clear description of the contents.[13]

  • Storage and Pickup: Store sealed containers in a designated Satellite Accumulation Area (SAA).[13] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal.[4][14]

  • Doff PPE and Hand Hygiene: Remove PPE in the correct order to avoid self-contamination. Dispose of the outer gloves and gown in the yellow waste container. Perform thorough hand hygiene after completing the process.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Alert Personnel: Immediately notify others in the area and restrict access.

  • Don PPE: If not already wearing it, don a full set of PPE, including respiratory protection.

  • Contain the Spill:

    • For liquid spills, use absorbent pads from a chemotherapy spill kit to cover the area, working from the outside in.[10]

    • For solid spills, gently cover the powder with wet absorbent gauze to prevent it from becoming airborne.

  • Clean the Area: Clean the spill area with soap and water after the initial cleanup.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk chemotherapy waste in a black RCRA hazardous waste container.[15]

  • Document the Incident: Report the spill to your institution's EHS office and complete any required incident reports.[10]

Visual Guides and Workflows

The following diagrams illustrate the procedural workflows for the safe disposal of this compound.

cluster_start cluster_decision cluster_containers cluster_end start Waste Generation (Agent 191 Contaminated Material) is_sharp Is the item a sharp? start->is_sharp is_bulk Does it contain >3% of original drug volume? is_sharp->is_bulk No yellow_sharps Place in YELLOW Chemo Sharps Container is_sharp->yellow_sharps Yes yellow_waste Place in YELLOW Trace Chemo Waste Container is_bulk->yellow_waste No (Trace Waste) black_waste Place in BLACK RCRA Hazardous Waste Container is_bulk->black_waste Yes (Bulk Waste) end_point Seal, Label, and Store for EHS Pickup yellow_sharps->end_point yellow_waste->end_point black_waste->end_point

Caption: Waste Segregation Workflow for this compound.

spill Spill Occurs alert Alert Others & Restrict Area spill->alert ppe Don Full PPE (incl. Respirator) alert->ppe contain Contain Spill (Absorbent Pads / Wet Gauze) ppe->contain clean Clean Area with Soap and Water contain->clean dispose Dispose of All Materials in BLACK RCRA Container clean->dispose report Report to EHS & Document dispose->report

Caption: Emergency Spill Response Protocol.

References

Essential Safety and Logistical Information for Handling Anticancer Agent 191

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. All personnel handling Anticancer agent 191 must be trained in the proper donning and doffing of PPE.[8]

Table 1: Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified).[9][10]Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Change outer glove immediately upon contamination or every 30-60 minutes of continuous use.[9]Minimizes the risk of permeation and contamination spread.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[11][12]Protects against splashes and spills, preventing contamination of personal clothing.
Cuffs should be tucked into the inner glove.Ensures a complete barrier at the wrist.
Eye Protection Safety goggles or a full-face shield.[5]Protects the eyes from splashes and aerosols.
Respiratory Protection An N95 respirator or higher should be used when handling the powdered form of the agent or when there is a risk of aerosolization.[5]Prevents inhalation of hazardous particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound should be performed in a designated controlled area to minimize the risk of exposure and cross-contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_admin Administration cluster_cleanup Post-Procedure & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_bsc Prepare Biological Safety Cabinet (BSC) prep_ppe->prep_bsc 1. prep_agent Reconstitute/prepare agent within BSC prep_bsc->prep_agent 2. admin_transport Transport agent in a sealed, labeled container prep_agent->admin_transport 3. admin_procedure Perform experimental procedure admin_transport->admin_procedure 4. cleanup_decontaminate Decontaminate all work surfaces admin_procedure->cleanup_decontaminate 5. cleanup_doff Doff PPE in designated area cleanup_decontaminate->cleanup_doff 6. disposal_sharps Dispose of sharps in a cytotoxic sharps container cleanup_doff->disposal_sharps 7. disposal_solid Segregate and dispose of solid waste in labeled cytotoxic waste containers disposal_sharps->disposal_solid disposal_liquid Collect and dispose of liquid waste as hazardous chemical waste disposal_solid->disposal_liquid

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation (in a Biological Safety Cabinet - BSC):

    • Before starting, ensure a cytotoxic spill kit is readily accessible.[3]

    • Don all required PPE as specified in Table 1.

    • All manipulations involving the powdered form or concentrated solutions of this compound must be performed within a certified Class II, Type B2 BSC or a compounding aseptic containment isolator (CACI).

    • Line the work surface of the BSC with a plastic-backed absorbent pad. This pad should be disposed of as cytotoxic waste after each procedure.

    • When reconstituting the agent, use techniques to minimize aerosol generation, such as using a dispensing pin and Luer-lock syringes.[6]

  • Transportation:

    • Transport this compound in a sealed, rigid, and leak-proof secondary container that is clearly labeled with a cytotoxic hazard symbol.[3][5]

  • Administration:

    • Ensure the experimental area is clearly demarcated, and access is restricted to trained personnel.

    • Use Luer-lock fittings for all connections to prevent accidental disconnection and leakage.[6]

    • If working with animal models, their cages, bedding, and excreta should be handled as cytotoxic waste.[3]

  • Decontamination:

    • Following each procedure, decontaminate all surfaces within the BSC and any equipment used with a suitable deactivating agent, followed by a cleaning agent (e.g., 70% ethanol).

    • There is no single deactivating agent for all cytotoxic drugs; a two-step process involving a strong oxidizing agent followed by a thiosulfate solution is often recommended, but this should be validated for your specific compound and surfaces.

Disposal Plan

Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Procedure
Sharps Puncture-resistant, leak-proof container labeled "Cytotoxic Sharps."Includes needles, syringes (even if empty), and glass vials. Do not recap needles.[9] The container should be sealed when three-quarters full and placed in the designated cytotoxic waste stream.
Solid Waste Yellow, leak-proof bags or containers labeled "Cytotoxic Waste."[13]Includes gloves, gowns, absorbent pads, and other contaminated disposable items.[9] These bags should be sealed and placed in a designated secondary container for collection.
Liquid Waste Leak-proof, screw-cap container labeled "Hazardous Waste: Cytotoxic" and listing the chemical constituents.Includes unused or expired solutions of this compound. Do not dispose of liquid cytotoxic waste down the drain.[13] Arrange for pickup through your institution's Environmental Health and Safety (EH&S) department.[9]
Grossly Contaminated Items Black RCRA (Resource Conservation and Recovery Act) containers for bulk chemotherapy waste.[9]For items heavily contaminated with the agent, such as a full syringe or a significant spill cleanup.[9]

Spill Management:

In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE, including respiratory protection, should perform the cleanup using a designated cytotoxic spill kit. The spill kit should contain all necessary materials, including absorbent materials, deactivating agents, and appropriate waste disposal bags. All waste generated from the spill cleanup must be disposed of as cytotoxic waste.

This guidance provides a framework for the safe handling and disposal of this compound. It is imperative that all researchers and laboratory personnel receive comprehensive training on these procedures and the potential hazards of the materials they handle. Always refer to your institution's specific policies and procedures for handling hazardous materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.